molecular formula C34H66O4 B10764585 9(S)-Pahsa

9(S)-Pahsa

Cat. No.: B10764585
M. Wt: 538.9 g/mol
InChI Key: MHQWHZLXDBVXML-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9(S)-Pahsa (9-Stereoisomer Palmitic Acid Hydroxystearic Acid) is a stereochemically pure, endogenous lipid mediator belonging to the family of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). This specific stereoisomer has emerged as a critical compound of interest in metabolic and inflammatory research due to its potent biological activities. Studies indicate that this compound functions by activating the GPR120 (also known as FFAR4) and GPR40 (FFAR1) receptors, which are key players in mediating anti-inflammatory and insulin-sensitizing effects. This mechanism promotes glucagon-like peptide-1 (GLP-1) secretion and enhances glucose uptake, positioning this compound as a valuable tool for investigating novel pathways in type 2 diabetes, obesity, and metabolic syndrome research. Furthermore, its anti-inflammatory properties, demonstrated through the inhibition of NF-κB signaling and reduction of pro-inflammatory cytokine production, make it relevant for studies in autoimmune diseases and chronic inflammation. Our high-purity this compound is provided exclusively For Research Use Only, enabling scientists to explore its therapeutic potential and elucidate complex lipid signaling networks in vitro and in vivo.

Properties

IUPAC Name

(9S)-9-hexadecanoyloxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQWHZLXDBVXML-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H](CCCCCCCCC)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Role of 9(S)-PAHSA in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA), an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) with significant therapeutic potential. As a member of the newly discovered class of FAHFA lipids, this compound has emerged as a key regulator of metabolic and inflammatory processes in mammals. This document details its discovery, biological functions, and mechanism of action, with a particular focus on its superior potency compared to its stereoisomer, 9(R)-PAHSA. We summarize key quantitative data, provide detailed experimental protocols for its study, and present signaling pathways and experimental workflows through structured diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolic disease, immunology, and pharmacology.

Introduction: Discovery of a Novel Class of Bioactive Lipids

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids first identified in mammals in 2014.[1] These lipids are characterized by a branched ester linkage between a fatty acid and a hydroxy fatty acid.[1] Within this class, palmitic acid esters of hydroxy stearic acids (PAHSAs) have garnered significant attention for their beneficial effects on glucose homeostasis and inflammation.[2]

Levels of PAHSAs in serum and adipose tissue have been shown to correlate positively with insulin sensitivity in humans.[1][3] Administration of PAHSAs in preclinical models has demonstrated improvements in glucose tolerance, enhanced insulin secretion, and a reduction in inflammation. 9-PAHSA is one of the most abundant and well-studied PAHSA isomers and exists as two stereoisomers: 9(R)-PAHSA and this compound. Emerging research has highlighted the distinct biological activities of these stereoisomers, with this compound often exhibiting greater potency in metabolic regulation.

Biological Roles of this compound

Regulation of Glucose Homeostasis and Insulin Sensitivity

This compound plays a crucial role in maintaining glucose homeostasis and improving insulin sensitivity. Its effects are multifaceted, involving actions on multiple tissues and cell types.

  • Enhanced Insulin Secretion: this compound has been shown to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This effect is significantly more pronounced compared to its 9(R) counterpart.

  • Improved Insulin-Stimulated Glucose Uptake: In adipocytes, this compound enhances insulin-stimulated glucose uptake. This is a key mechanism for lowering blood glucose levels.

  • Hepatic Insulin Sensitivity: Both acute and chronic administration of PAHSAs, including 9-PAHSA, have been shown to enhance the ability of insulin to suppress endogenous glucose production (EGP) in the liver.

  • Adipose Tissue Browning: 9-PAHSA can induce the "browning" of white adipose tissue, a process that increases thermogenesis and energy expenditure.

Anti-Inflammatory and Immunomodulatory Effects

This compound exhibits significant anti-inflammatory properties, making it a potential therapeutic target for inflammatory diseases.

  • Inhibition of Pro-inflammatory Cytokine Production: 9-PAHSA can attenuate the production of pro-inflammatory cytokines. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced cytokine production in macrophages and dendritic cells.

  • Modulation of Immune Cell Activity: Treatment with 9-PAHSA can regulate both innate and adaptive immune responses. In a murine colitis model, it was shown to lower colonic T-cell activation.

  • Reduction of Adipose Tissue Inflammation: In the context of obesity and insulin resistance, 9-PAHSA can reduce inflammation in adipose tissue, which is a key contributor to metabolic dysfunction.

Cardiovascular and Hepatoprotective Effects

Recent studies have suggested a broader therapeutic potential for this compound beyond metabolic and inflammatory disorders.

  • Cardioprotective Effects: In diabetic mouse models, 9-PAHSA administration has been shown to improve cardiovascular complications by promoting autophagic flux and reducing myocardial hypertrophy.

  • Hepatoprotective Effects: 9-PAHSA has demonstrated a therapeutic and preventive effect against lipotoxicity in steatotic hepatocytes, suggesting a role in non-alcoholic fatty liver disease (NAFLD). It can prevent mitochondrial dysfunction and increase the viability of liver cells under metabolic stress.

Mechanism of Action: Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific G-protein coupled receptors (GPCRs) and subsequent modulation of downstream signaling pathways.

GPR120 Activation and Anti-Inflammatory Signaling

GPR120 (also known as FFAR4) is a key receptor for 9-PAHSA, particularly in mediating its anti-inflammatory effects.

  • NF-κB Inhibition: Upon binding to GPR120, 9-PAHSA can inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. This leads to a reduction in the production of pro-inflammatory cytokines.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 NFkB_complex NF-κB Complex GPR120->NFkB_complex Inhibits PAHSA This compound PAHSA->GPR120 Binds to Inflammatory_Genes Inflammatory Gene Expression NFkB_complex->Inflammatory_Genes Promotes

This compound signaling through GPR120 to inhibit inflammation.
GPR40 Activation and Insulin Secretion

GPR40 (also known as FFAR1) is another important receptor for PAHSAs, playing a significant role in the potentiation of glucose-stimulated insulin secretion. Studies have shown that this compound has a higher affinity for GPR40 compared to 9(R)-PAHSA, which may explain its superior effect on insulin release.

GPR40_Signaling cluster_membrane Pancreatic β-cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 Ca_influx ↑ Intracellular Ca²⁺ GPR40->Ca_influx PAHSA This compound PAHSA->GPR40 Activates Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion Triggers

This compound potentiates insulin secretion via GPR40 activation.
Autophagy and Cardioprotection

In the context of diabetic cardiomyopathy, 9-PAHSA has been shown to promote cardiac autophagy through the p-AKT/mTOR/PI3KIII-BECN-1 pathway. This activation of autophagy helps to clear damaged cellular components and protect cardiac cells.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 9-PAHSA.

Table 1: In Vitro Bioactivity of 9-PAHSA

ParameterCell LineConcentration/ValueEffectReference
IC50 for GPR120 Activation -19 µMAgonism
Anti-inflammatory Effect Human cellular model10-100 µMReduction of LPS-induced CXCL10, MIP-1 beta, and MCP secretion
Hepatoprotection HepG2 cells40 µMReduction of intracellular lipid accumulation
Adipocyte Browning 3T3-L1 adipocytesNot specifiedEnhanced expression of brown fat-specific genes

Table 2: In Vivo Effects of 9-PAHSA Administration in Mice

Animal ModelAdministration Route & DoseDurationKey FindingsReference
High-Fat Diet (HFD)-fed Oral gavage3 daysReduced ambient glycemia
db/db mice Oral gavage, 50 mg/kg4 weeksImproved cardiovascular complications, promoted cardiac autophagy
HFD-fed Subcutaneous mini pumps, 12 mg/kg/day4.5 monthsImproved insulin sensitivity and glucose tolerance
HFD-induced DACI Not specified5 monthsImproved glucose homeostasis and cognitive decline

Experimental Protocols

Detailed methodologies are essential for the accurate study and validation of this compound's biological effects.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.

  • Lipid Extraction:

    • Homogenize tissue samples (e.g., 100-150 mg adipose tissue) in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform.

    • Spike the sample with an internal standard (e.g., ¹³C-labeled 9-PAHSA) for accurate quantification.

    • Perform liquid-liquid extraction to separate the lipid-containing organic phase.

    • Further purify the lipid extract using solid-phase extraction (SPE) to enrich for FAHFAs.

  • Chromatographic Separation:

    • Inject the purified extract into a high-performance liquid chromatography (HPLC) system.

    • Use a chiral column (e.g., Lux 3 μm Cellulose-3) to separate the R and S enantiomers of 9-PAHSA.

    • Employ a suitable mobile phase gradient (e.g., methanol/water/formic acid) for optimal separation.

  • Mass Spectrometric Detection:

    • Introduce the eluent from the HPLC into a tandem mass spectrometer.

    • Detect 9-PAHSA using Multiple Reaction Monitoring (MRM) in negative ionization mode.

LCMS_Workflow Sample Biological Sample (e.g., Adipose Tissue, Serum) Extraction Lipid Extraction (Liquid-Liquid & SPE) Sample->Extraction Separation Chiral HPLC Separation Extraction->Separation Detection Tandem Mass Spectrometry (MRM, Negative Ion Mode) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Workflow for the quantification of this compound by LC-MS/MS.
Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the effect of this compound on insulin secretion from pancreatic β-cells.

  • Cell Culture: Culture pancreatic β-cells (e.g., INS-1) in appropriate media.

  • Pre-incubation: Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours.

  • Stimulation: Replace the pre-incubation buffer with KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with or without different concentrations of this compound.

  • Sample Collection and Analysis: After incubation (e.g., 1-2 hours), collect the supernatant and measure the insulin concentration using an ELISA kit. Normalize the results to the total protein content.

Insulin-Stimulated Glucose Uptake Assay

This assay quantifies the effect of this compound on glucose uptake in insulin-sensitive cells.

  • Cell Culture and Differentiation: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.

  • Treatment: Pre-treat the differentiated adipocytes with this compound for a specified duration (e.g., 2 hours).

  • Glucose Uptake Measurement:

    • Stimulate the cells with insulin in the continued presence of this compound.

    • Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate.

    • Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a plate reader.

Therapeutic Potential and Future Directions

The potent anti-diabetic and anti-inflammatory properties of this compound make it a highly attractive candidate for therapeutic development. Its beneficial effects on glucose metabolism, inflammation, and cardiovascular health suggest its potential application in the treatment of type 2 diabetes, obesity, inflammatory bowel disease, and non-alcoholic fatty liver disease.

Future research should focus on several key areas:

  • Elucidation of Biosynthetic and Degradative Pathways: A complete understanding of the enzymes and pathways involved in the synthesis and degradation of this compound is crucial for developing strategies to modulate its endogenous levels.

  • Identification of Additional Receptors and Signaling Pathways: While GPR120 and GPR40 are known receptors, it is possible that other receptors and signaling pathways are involved in mediating the diverse effects of this compound.

  • Clinical Translation: Well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in humans for various metabolic and inflammatory diseases.

Conclusion

This compound is a bioactive lipid with a remarkable range of beneficial effects on mammalian physiology. Its ability to improve insulin sensitivity, reduce inflammation, and protect against cardiovascular and hepatic dysfunction underscores its significant therapeutic potential. The stereospecificity of its actions, with this compound being more potent than its 9(R) counterpart in key metabolic functions, highlights the importance of stereochemistry in its biological activity. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the biology of this compound and harness its therapeutic promise.

References

The Anti-Inflammatory Properties of 9(S)-PAHSA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Mechanisms, Quantitative Effects, and Experimental Protocols of a Novel Endogenous Lipid

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential. Among these, 9-hydroxystearic acid esterified with palmitic acid (9-PAHSA) has emerged as a key regulator of metabolic and inflammatory processes. This technical guide provides a comprehensive overview of the anti-inflammatory effects of the 9(S) stereoisomer of PAHSA, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the methodologies used to elucidate its biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of lipid biology, immunology, and pharmacology.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including metabolic disorders like type 2 diabetes, inflammatory bowel disease, and cardiovascular disease. The discovery of FAHFAs in 2014 opened a new avenue for understanding the endogenous regulation of inflammation.[1] These lipids, including 9-PAHSA, have been shown to be reduced in the serum and adipose tissue of insulin-resistant humans, and their levels correlate with insulin sensitivity.[1] While both the 9(S) and 9(R) stereoisomers of PAHSA exhibit biological activity, emerging evidence suggests distinct potencies in their effects. This guide focuses specifically on the anti-inflammatory functions of 9(S)-PAHSA.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are primarily mediated through its interaction with G protein-coupled receptors (GPCRs) and the subsequent modulation of intracellular inflammatory signaling cascades.

GPR120-Mediated Signaling

A primary mechanism of this compound's anti-inflammatory activity is its function as a ligand for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[2] GPR120 is recognized as a receptor for long-chain fatty acids, including omega-3 fatty acids, and plays a critical role in mediating their anti-inflammatory effects.[3] Upon binding of this compound, GPR120 initiates a signaling cascade that leads to the inhibition of pro-inflammatory pathways.

Inhibition of the NF-κB Pathway

A key downstream effect of GPR120 activation by this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This compound, through GPR120, can prevent the activation of NF-κB, thereby suppressing the production of these inflammatory mediators. Studies have shown that the anti-inflammatory effects of 9-PAHSA are significantly diminished in the absence of GPR120.

9_S_PAHSA This compound GPR120 GPR120 9_S_PAHSA->GPR120 Binds to LPS LPS TLR4 TLR4 LPS->TLR4 Binds to Beta_Arrestin_2 β-Arrestin 2 GPR120->Beta_Arrestin_2 Recruits TAK1 TAK1 TLR4->TAK1 Activates Beta_Arrestin_2->TAK1 Inhibits IKK_Complex IKK Complex TAK1->IKK_Complex Activates IkappaB IκB IKK_Complex->IkappaB Phosphorylates for Degradation NF_kappaB_p65_p50 NF-κB (p65/p50) IkappaB->NF_kappaB_p65_p50 Releases Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kappaB_p65_p50->Pro_inflammatory_Genes Translocates to Nucleus and Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro_inflammatory_Genes->Cytokines Leads to

Caption: GPR120-mediated inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies investigating the anti-inflammatory effects of 9-PAHSA.

Table 1: In Vitro Anti-inflammatory Activity of 9-PAHSA

ParameterCell TypeStimulus9-PAHSA ConcentrationEffectReference
GPR120 Agonism (IC50)Recombinant Human-19 µMAgonist activity
CXCL10 SecretionHuman PBMCLPS (10 ng/mL)10 µM2-fold reduction
CXCL10 SecretionHuman PBMCLPS (10 ng/mL)100 µM3.7-fold reduction
CD4+ T-cell MigrationHuman CD4+ T-cellsCCL19 (300 ng/mL)10 µM27% decrease

Table 2: In Vivo Anti-inflammatory Activity of 9-PAHSA

Animal ModelDisease Induction9-PAHSA DosageKey OutcomesReference
Wild-type Mice2% Dextran Sulfate Sodium (DSS) in drinking water for 10 days5 mg/kg, oral gavage, dailyPrevention of weight loss, improved colitis scores, reduced colonic T-cell activation and pro-inflammatory cytokine expression
db/db MiceGenetically diabetic50 mg/kg, oral gavage, for 4 weeksAttenuated inflammation

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

In Vitro LPS-Stimulated Cytokine Production Assay

This protocol describes the methodology to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

4.1.1. Cell Culture and Treatment

  • Culture a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or bone marrow-derived macrophages (BMDMs) in appropriate culture medium.

  • Seed the cells in 12-well plates at a density of approximately 1 x 10^5 cells per well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 16-24 hours).

4.1.2. Cytokine Measurement

  • Collect the cell culture supernatants.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based immunoassay (e.g., Luminex).

  • Follow the manufacturer's instructions for the chosen assay.

start Start culture Culture Macrophages (e.g., RAW 264.7) start->culture seed Seed cells in 12-well plates culture->seed adhere Allow cells to adhere (overnight) seed->adhere pretreat Pre-treat with this compound or vehicle (1-2 hours) adhere->pretreat stimulate Stimulate with LPS (16-24 hours) pretreat->stimulate collect Collect cell culture supernatants stimulate->collect measure Measure cytokine levels (ELISA or Multiplex) collect->measure analyze Analyze Data measure->analyze end End analyze->end

References

The Role of 9(S)-PAHSA in Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(S)-Palmitic acid hydroxy stearic acid (9(S)-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids that has garnered significant attention for its potential therapeutic effects on glucose metabolism and type 2 diabetes. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, a summary of key quantitative data from preclinical studies, detailed experimental protocols for its investigation, and visualizations of the primary signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease and drug development.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of lipids discovered to be elevated in the adipose tissue of insulin-sensitive mice.[1][2] Among the various FAHFA isomers, 9-palmitic acid hydroxy stearic acid (9-PAHSA) is one of the most abundant and has been a focal point of metabolic research.[3][4] Levels of PAHSAs are reduced in the serum and adipose tissue of insulin-resistant humans, and these levels strongly correlate with insulin sensitivity.[3] The S-enantiomer, this compound, has demonstrated particularly interesting biological activities related to glucose homeostasis.

Administration of 9-PAHSA in mouse models has been shown to improve glucose tolerance, enhance insulin secretion, and exert anti-inflammatory effects. These beneficial metabolic effects are primarily mediated through the activation of G-protein-coupled receptor 120 (GPR120). This guide will delve into the technical details of this compound's role in glucose metabolism, providing the necessary information for researchers to design and execute further studies in this promising area.

Mechanism of Action

The primary mechanism by which this compound is understood to influence glucose metabolism is through its action as a ligand for G-protein-coupled receptors (GPCRs), most notably GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).

GPR120 Activation

Activation of GPR120 by this compound in metabolically active tissues such as adipocytes and pancreatic β-cells initiates downstream signaling cascades that lead to:

  • Enhanced Insulin-Stimulated Glucose Uptake: In adipocytes, GPR120 activation potentiates the insulin signaling pathway, leading to increased translocation of GLUT4 transporters to the cell membrane and consequently, greater glucose uptake.

  • Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion: 9-PAHSA has been shown to stimulate the secretion of GLP-1, an incretin hormone that enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.

  • Anti-Inflammatory Effects: GPR120 activation by 9-PAHSA can attenuate inflammation by inhibiting the NF-κB signaling pathway, which is often chronically activated in states of insulin resistance.

PI3K/Akt Signaling Pathway

Downstream of GPR120, this compound has been shown to modulate the PI3K/Akt signaling pathway, a central regulator of glucose metabolism. Activation of this pathway is crucial for insulin-mediated effects, including glucose uptake and glycogen synthesis. Some studies suggest that this compound can restore PI3K and Akt phosphorylation in diabetic models.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on various aspects of glucose metabolism.

Table 1: In Vivo Effects of 9-PAHSA on Glucose Homeostasis in Mice

Animal ModelTreatment DetailsOutcome MeasureResultReference
db/db mice50 mg/kg 9-PAHSA, oral gavage, single doseOral Glucose Tolerance Test (OGTT)Slight improvement in glucose tolerance
db/db mice50 mg/kg 9-PAHSA, oral gavage, daily for 2 weeksFasting Blood GlucoseSignificant reduction in blood glucose
High-Fat Diet (HFD) induced diabetic micelow- or high-dose S-9-PAHSAInsulin ResistanceHigh-dose S-9-PAHSA improved insulin resistance
High-Fat Diet (HFD) induced DACI mice30 mg/kg/day S-9-PAHSAFasting Blood GlucoseImproved fasting glucose values after 4 weeks
High-Fat Diet (HFD) induced DACI mice30 mg/kg/day S-9-PAHSAGlucose Tolerance (IPGTT)Improved glucose tolerance
High-Fat Diet (HFD) induced DACI mice30 mg/kg/day S-9-PAHSAInsulin Sensitivity (ITT)Improved insulin sensitivity

Table 2: In Vitro Effects of 9-PAHSA on Glucose Metabolism

Cell LineIsomerConcentrationPre-incubation TimeEffect on Insulin-Stimulated Glucose UptakeReference
3T3-L1 Adipocytes9-PAHSA (racemic)20 µM6 daysIncreased glucose transport at submaximal and maximal insulin concentrations
MIN6 cellsS-9-PAHSANot specifiedNot specifiedEnhances Glucose-Stimulated Insulin Secretion (GSIS)
Human Islets9-PAHSA20 µM24 hoursPotentiated GSIS at high glucose concentrations
MIN6 cells9-PAHSA20 µM24 hoursPotentiated GSIS at high glucose concentrations

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on glucose metabolism.

In Vivo Administration of this compound in Mice

Objective: To assess the in vivo effects of this compound on glucose homeostasis in a mouse model of metabolic disease.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 50% PEG400, 0.5% Tween-80, and 49.5% sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Animal balance

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the vehicle solution.

    • Weigh the required amount of this compound based on the desired dose (e.g., 30-50 mg/kg) and the average weight of the mice.

    • Dissolve the this compound powder in the vehicle. Gentle warming and vortexing can aid dissolution. Ensure the final solution is clear and homogenous.

  • Animal Handling and Dosing:

    • Gently restrain the mouse.

    • Administer the prepared this compound solution or vehicle control via oral gavage. The volume is typically 5-10 µL/g of body weight.

  • Metabolic Testing:

    • Oral Glucose Tolerance Test (OGTT): 30 minutes after this compound administration, administer an oral glucose bolus (1-2 g/kg body weight). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Intraperitoneal Insulin Tolerance Test (IPITT): After a 5-6 hour fast, obtain a baseline blood glucose reading. Administer insulin (0.75-1 U/kg body weight) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To measure the effect of this compound on insulin-stimulated glucose uptake in cultured adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • This compound

  • Insulin

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using a standard protocol with insulin, dexamethasone, and IBMX.

  • This compound Treatment: Serum-starve the differentiated adipocytes for 2-4 hours. Pre-incubate the cells with the desired concentration of this compound or vehicle for a specified duration (e.g., 1-24 hours).

  • Glucose Uptake Measurement:

    • Wash the cells with KRH buffer.

    • Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes.

    • Add the labeled glucose analog and incubate for 5-10 minutes.

    • Wash the cells with ice-cold PBS to stop the uptake.

    • Lyse the cells and measure the radioactivity or fluorescence to quantify glucose uptake.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

Objective: To determine the effect of this compound on glucose-stimulated insulin secretion from pancreatic β-cells.

Materials:

  • MIN6 cells

  • This compound

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with low (2.8 mM) and high (16.7 mM or 20 mM) glucose concentrations

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Culture MIN6 cells in DMEM with 25 mM glucose.

  • Pre-incubation: Seed cells in a 24-well plate. Before the assay, pre-incubate the cells in KRBH with low glucose for 1-2 hours.

  • GSIS Assay:

    • Wash the cells with KRBH containing low glucose.

    • Incubate the cells with KRBH containing low glucose with or without this compound for 1 hour. Collect the supernatant.

    • Incubate the cells with KRBH containing high glucose with or without this compound for 1 hour. Collect the supernatant.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's role in glucose metabolism.

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 9S_PAHSA This compound GPR120 GPR120 9S_PAHSA->GPR120 Binds G_alpha_q Gαq GPR120->G_alpha_q Activates PI3K PI3K GPR120->PI3K Potentiates PLC PLC G_alpha_q->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release ↑ [Ca2+]i IP3->Ca2_release PKC PKC DAG->PKC GSIS ↑ GLP-1 Secretion ↑ GSIS Ca2_release->GSIS NFkB ↓ NF-κB Activation PKC->NFkB AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4

Caption: this compound activates GPR120, leading to multiple downstream effects.

PI3K_AKT_Pathway InsulinReceptor Insulin Receptor IRS IRS InsulinReceptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) GSK3 GSK3 AKT->GSK3 Inhibits AS160 AS160 AKT->AS160 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibits GLUT4 GLUT4 Translocation (Glucose Uptake) AS160->GLUT4 Inhibits

Caption: The PI3K/Akt pathway is central to insulin-stimulated glucose metabolism.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Analysis Animal_Model Select Animal Model (e.g., db/db, HFD mice) Treatment Administer this compound (Oral Gavage) Animal_Model->Treatment OGTT_ITT Perform OGTT / ITT Treatment->OGTT_ITT Tissue_Collection Collect Tissues for Biochemical Analysis Treatment->Tissue_Collection Data_Analysis Analyze Data (AUC, Fold Change) OGTT_ITT->Data_Analysis Western_Blot Western Blot for Signaling Proteins Tissue_Collection->Western_Blot LCMS LC-MS/MS for PAHSA Quantification Tissue_Collection->LCMS Cell_Culture Culture Relevant Cell Lines (3T3-L1, MIN6) Differentiation Differentiate Preadipocytes Cell_Culture->Differentiation PAHSA_Incubation Incubate with this compound Differentiation->PAHSA_Incubation Glucose_Uptake Measure Glucose Uptake PAHSA_Incubation->Glucose_Uptake GSIS Measure GSIS PAHSA_Incubation->GSIS Glucose_Uptake->Data_Analysis GSIS->Data_Analysis

Caption: A typical experimental workflow for investigating this compound.

Conclusion

This compound is a promising endogenous lipid with demonstrated beneficial effects on glucose metabolism in preclinical models. Its ability to activate GPR120 and modulate downstream signaling pathways, including the PI3K/Akt pathway, makes it an attractive target for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. However, it is important to note that some conflicting data exists in the literature, highlighting the need for standardized and well-controlled experimental protocols. This technical guide provides a comprehensive resource to aid researchers in further elucidating the therapeutic potential of this compound. Future studies should focus on long-term efficacy and safety in various animal models, as well as the translation of these findings to human physiology.

References

A Technical Guide to the Cellular Uptake and Metabolism of 9(S)-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA), a bioactive lipid with significant therapeutic potential in metabolic and inflammatory diseases. This document details the known mechanisms of its cellular entry, metabolic fate, and downstream signaling effects. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to facilitate further research and drug development efforts in this area.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties. Among these, 9-palmitic acid hydroxy stearic acid (9-PAHSA) has emerged as a key molecule of interest. 9-PAHSA exists as two stereoisomers, 9(R)-PAHSA and this compound, with distinct biological activities. Notably, this compound has demonstrated greater potency in enhancing glucose-stimulated insulin secretion and insulin-stimulated glucose uptake compared to its 9(R) counterpart. Understanding the cellular mechanisms governing the uptake and metabolism of this compound is crucial for harnessing its full therapeutic potential.

Cellular Uptake of this compound

The precise mechanisms governing the cellular uptake of this compound have not been fully elucidated; however, it is likely to follow the general pathways established for long-chain fatty acids (LCFAs). The uptake of LCFAs is a multi-step process involving passive diffusion and protein-mediated transport.

Several families of fatty acid transport proteins are implicated in the facilitated diffusion of LCFAs across the plasma membrane, including:

  • CD36 (Fatty Acid Translocase): A scavenger receptor that plays a major role in the uptake of LCFAs in various tissues, including adipose tissue, muscle, and heart.

  • Fatty Acid Transport Proteins (FATPs): A family of six membrane proteins (FATP1-6) that facilitate the transport of LCFAs into the cell, with some members also possessing acyl-CoA synthetase activity.

  • Plasma Membrane Fatty Acid Binding Proteins (FABPpm): These proteins are thought to function as receptors or transporters for LCFAs at the cell surface.

While direct quantitative data on the uptake kinetics of this compound is limited, it is plausible that these transport proteins are involved in its cellular entry.

Metabolism of this compound

Once inside the cell, this compound undergoes metabolic processing. The primary metabolic pathway identified to date is hydrolysis, followed by the further metabolism of its constituent fatty acids.

Hydrolysis

Biochemical studies have revealed that this compound is selectively hydrolyzed by carboxyl ester lipase (CEL) . This enzyme shows a preference for the S-stereoisomer over the R-stereoisomer, leading to the release of its two constituent molecules: 9-hydroxystearic acid (9-HSA) and palmitic acid.

Metabolic Fate of Hydrolysis Products

The subsequent metabolic fate of 9-HSA and palmitic acid is crucial for understanding the overall impact of this compound on cellular function.

  • 9-Hydroxystearic Acid (9-HSA): The metabolism of 9-HSA is an area of ongoing research. It has been shown to possess its own biological activities, including pro-apoptotic effects in certain cancer cell lines. Further investigation is needed to fully characterize its metabolic pathway and physiological roles.

  • Palmitic Acid: As a common saturated fatty acid, palmitic acid can enter several well-established metabolic pathways:

    • β-oxidation: Palmitic acid can be transported into the mitochondria and broken down through β-oxidation to generate acetyl-CoA, which then enters the citric acid cycle for ATP production.

    • Triacylglycerol (TAG) Synthesis: In times of energy surplus, palmitic acid can be re-esterified into TAGs for storage in lipid droplets.

    • Synthesis of other lipids: Palmitic acid can be used as a precursor for the synthesis of other complex lipids, such as phospholipids and sphingolipids.

Quantitative Data on the Biological Effects of this compound

The following tables summarize the key quantitative findings from various studies, highlighting the biological activities of this compound.

ParameterCell Type/ModelConcentration of this compoundEffectReference
Glucose-Stimulated Insulin Secretion (GSIS) Pancreatic β-cellsNot specifiedPotentiates GSIS[1]
Insulin-Stimulated Glucose Uptake AdipocytesNot specifiedPotentiates glucose uptake[1]
GPR40 Activation Not specifiedNot specifiedHigher affinity than 9(R)-PAHSA[1]
Cell Viability SH-SY5Y cells in a diabetic environmentNot specifiedIncreased[2]
Cell Proliferation SH-SY5Y cells in a diabetic environmentNot specifiedIncreased[2]
Lactate Dehydrogenase (LDH) Release SH-SY5Y cells in a diabetic environmentNot specifiedReduced
Reactive Oxygen Species (ROS) SH-SY5Y cells in a diabetic environmentNot specifiedReduced
Cleaved Caspase-3 Expression SH-SY5Y cells in a diabetic environmentNot specifiedReduced
LC3II/I Ratio SH-SY5Y cells in a diabetic environmentNot specifiedIncreased
PI3K and p-AKT Expression SH-SY5Y cells in a diabetic environmentNot specifiedSlightly restored

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of key signaling pathways, primarily through the activation of G protein-coupled receptors (GPCRs).

GPR120 Signaling Pathway

9-PAHSA has been identified as a ligand for GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4). Activation of GPR120 by 9-PAHSA can lead to downstream signaling cascades that influence glucose metabolism and inflammatory responses.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects PAHSA This compound GPR120 GPR120 PAHSA->GPR120 G_protein Gαq/11 GPR120->G_protein activates beta_arrestin β-Arrestin-2 GPR120->beta_arrestin recruits PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates Glucose_Uptake Enhanced Glucose Uptake Ca_release->Glucose_Uptake PKC->Glucose_Uptake TAB1 TAB1 beta_arrestin->TAB1 binds TAK1 TAK1 TAB1->TAK1 inhibits NFkB_inhibition NF-κB Inhibition TAK1->NFkB_inhibition Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory

Caption: GPR120 signaling pathway activated by this compound.

PI3K/AKT/mTOR Signaling Pathway

Studies have shown that this compound can modulate the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.

PI3K_AKT_mTOR_Signaling cluster_upstream Upstream Activation cluster_pathway PI3K/AKT/mTOR Pathway cluster_downstream_effects Downstream Cellular Responses PAHSA This compound Receptor Receptor (e.g., GPR120) PAHSA->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival (Anti-apoptosis) AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy_reg Autophagy Regulation mTORC1->Autophagy_reg

Caption: PI3K/AKT/mTOR signaling pathway modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound cellular uptake and metabolism.

Quantification of this compound in Biological Samples by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in cell lysates, plasma, or tissue homogenates.

Materials:

  • This compound standard

  • Internal standard (e.g., d4-9-PAHSA)

  • LC-MS/MS system

  • Solvents: Methanol, Acetonitrile, Water, Formic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

Procedure:

  • Sample Preparation:

    • To 100 µL of sample (cell lysate, plasma, or tissue homogenate), add 10 µL of internal standard solution.

    • Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction).

    • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Solid Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane).

    • Load the sample onto a pre-conditioned silica SPE cartridge.

    • Wash the cartridge with a non-polar solvent to remove neutral lipids.

    • Elute the FAHFA fraction containing this compound with a more polar solvent (e.g., diethyl ether).

    • Evaporate the eluate to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the final sample in the initial mobile phase.

    • Inject the sample onto a C18 reversed-phase column.

    • Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect this compound and the internal standard using a tandem mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

In Vitro Cellular Uptake Assay for this compound

Objective: To measure the rate of this compound uptake into cultured cells.

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)

  • This compound

  • Radiolabeled [³H]-9(S)-PAHSA or a fluorescently labeled this compound analog

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Stop solution (e.g., ice-cold PBS with 0.2% BSA and a transport inhibitor like phloretin)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture:

    • Plate cells in a suitable format (e.g., 24-well plates) and grow to the desired confluency or differentiation state.

  • Preparation of this compound-BSA Complex:

    • Prepare a stock solution of this compound (and the labeled tracer) in ethanol or DMSO.

    • Complex the this compound with fatty acid-free BSA in uptake buffer to the desired final concentration.

  • Uptake Assay:

    • Wash the cells twice with warm uptake buffer.

    • Initiate the uptake by adding the this compound-BSA complex to the cells.

    • Incubate for various time points (e.g., 0, 1, 5, 15, 30 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop solution.

  • Quantification:

    • Lyse the cells in a suitable lysis buffer (e.g., 0.1 M NaOH).

    • For radiolabeled uptake, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For fluorescently labeled uptake, measure the fluorescence of the lysate using a fluorescence plate reader.

    • Normalize the uptake to the protein content of the cell lysate.

  • Data Analysis:

    • Plot the uptake of this compound over time to determine the initial uptake rate.

    • To determine kinetic parameters (Vmax and Km), perform the assay with varying concentrations of this compound.

Conclusion

This compound is a promising bioactive lipid with significant potential for the treatment of metabolic and inflammatory diseases. This technical guide has summarized the current knowledge regarding its cellular uptake and metabolism, highlighting the involvement of fatty acid transporters, its hydrolysis by CEL, and the subsequent metabolic fates of its constituent fatty acids. The activation of key signaling pathways such as GPR120 and PI3K/AKT/mTOR underscores the molecular basis of its therapeutic effects. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals to further investigate and exploit the therapeutic properties of this compound. Future research should focus on elucidating the specific transporters involved in its cellular uptake, fully characterizing the metabolic pathway of 9-hydroxystearic acid, and further delineating the downstream consequences of its signaling activities.

References

9(S)-PAHSA: A Promising Biomarker and Therapeutic Target for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Palmitic acid hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-inflammatory and anti-diabetic properties. Among these, 9(S)-PAHSA has emerged as a particularly promising molecule. Levels of 9-PAHSA are inversely correlated with insulin resistance and the development of type 2 diabetes (T2D) in humans.[1][2][3] Preclinical studies have demonstrated that administration of 9-PAHSA can improve glucose tolerance, enhance insulin sensitivity, and reduce inflammation associated with metabolic disease.[4][5] This technical guide provides a comprehensive overview of the current understanding of this compound as a biomarker and therapeutic target for T2D, with a focus on its signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Introduction: The Role of PAHSAs in Metabolic Health

Fatty acid esters of hydroxy fatty acids (FAHFAs) were first identified as a novel class of lipids with beneficial metabolic effects. PAHSAs, a prominent family of FAHFAs, are found in various tissues, with adipose tissue being a major site of their synthesis. Research has shown that circulating levels of PAHSAs are significantly lower in insulin-resistant individuals and in patients with T2D compared to healthy controls. This observation has positioned PAHSAs, and specifically 9-PAHSA, as potential biomarkers for early detection and risk assessment of T2D.

The therapeutic potential of 9-PAHSA lies in its ability to modulate key pathways involved in glucose homeostasis and inflammation. Its actions are primarily mediated through the activation of G protein-coupled receptor 120 (GPR120), a receptor known to play a crucial role in metabolic regulation.

Quantitative Data on the Efficacy of this compound

Numerous studies have quantified the effects of 9-PAHSA on various metabolic parameters. The following tables summarize key findings from preclinical and clinical research.

Table 1: Effects of 9-PAHSA on Glucose Homeostasis in Animal Models

ParameterAnimal ModelTreatment DetailsKey FindingsReference
Glucose Tolerance High-Fat Diet (HFD)-fed miceAcute oral treatment with 9-PAHSAImproved glucose tolerance
db/db mice50 mg/kg for 4 weeks (gavage)Slightly improved glucose tolerance acutely; significant glucose-lowering after 2 weeks
HFD-fed miceChronic treatment (12 mg/kg/day)Sustained improvement in glucose tolerance for at least 4 months
Insulin Sensitivity HFD-fed miceChronic treatment with 5- and 9-PAHSAImproved insulin sensitivity as early as 13 days, sustained for at least 5 months
HFD-fed miceAcute and chronic PAHSA treatmentEnhanced hepatic insulin sensitivity and augmented insulin-stimulated glucose uptake in muscle and heart
Endogenous Glucose Production (EGP) Chow- and HFD-fed miceAcute 9-PAHSA infusionDecreased EGP through inhibition of cAMP signaling
Fasting Blood Glucose HFD-fed miceS-9-PAHSA treatmentSignificantly reduced fasting blood glucose levels

Table 2: 9-PAHSA Levels in Human Subjects

Subject GroupSample TypeKey FindingsReference
Insulin-resistant vs. Insulin-sensitive humans Serum and Adipose tissueMarkedly lower PAHSA levels in insulin-resistant individuals
Type 2 Diabetes patients vs. Non-diabetic controls SerumSignificantly lower 9-PAHSA levels in T2DM patients
Individuals who developed Impaired Glucose Tolerance (IGT) SerumA decrease in total PAHSAs and 9-PAHSA correlated with worsening glucose tolerance

Table 3: In Vitro Activity of 9-PAHSA

AssayCell Line/SystemParameterResultReference
GPCR Activation Cells overexpressing GPR120Agonism (IC50)19 µM (weak agonism)
Chemokine Receptor Antagonism Cells overexpressing CCR6, CCR7, CXCR4, CXCR5Antagonism (IC50)CCR6: 1.7 µM, CCR7: 3.2 µM, CXCR4: 3.9 µM, CXCR5: 19 µM
Glucose Uptake Differentiated human subcutaneous adipocytes & 3T3-L1 cellsInsulin-stimulated 14C-glucose uptakeNo significant increase after 48h pre-incubation with 20 µM 9-PAHSA
Anti-inflammatory Effect Lipopolysaccharide (LPS)-stimulated human immune cellsCXCL10 secretion2- and 3.7-fold reduction with 10 µM and 100 µM 9-PAHSA, respectively

Signaling Pathways of this compound

The biological effects of 9-PAHSA are mediated through distinct signaling cascades, primarily initiated by its interaction with GPR120.

GPR120-Mediated Anti-Inflammatory Pathway

A key mechanism of 9-PAHSA's action is the suppression of inflammation. In the context of obesity and T2D, chronic low-grade inflammation contributes to insulin resistance. 9-PAHSA, by activating GPR120, can inhibit the pro-inflammatory lipopolysaccharide (LPS)/NF-κB signaling pathway.

GPR120_Anti_Inflammatory_Pathway cluster_intracellular Intracellular 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 p_IkB p-IκBα GPR120->p_IkB Inhibits Phosphorylation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->p_IkB Promotes Phosphorylation NFkB_complex p50/p65 (Inactive) IkB IκBα p50_p65_active p50/p65 (Active) IkB->p50_p65_active Inhibits p_IkB->IkB Degradation nucleus Nucleus p50_p65_active->nucleus Translocates to inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes Induces cytokines Pro-inflammatory Cytokines inflammatory_genes->cytokines PI3K_AKT_mTOR_Pathway cluster_input cluster_pathway Signaling Cascade cluster_autophagy Autophagy Regulation cluster_output Cellular Outcomes S-9-PAHSA S-9-PAHSA PI3K PI3K S-9-PAHSA->PI3K Upregulates p62 p62 S-9-PAHSA->p62 Downregulates Beclin1 Beclin 1 S-9-PAHSA->Beclin1 Upregulates LC3 LC3-II/I ratio S-9-PAHSA->LC3 Increases AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Beclin1->Autophagy LC3->Autophagy Insulin_Resistance Improved Insulin Resistance Autophagy->Insulin_Resistance Cell_Injury Reduced Cell Injury & Apoptosis Autophagy->Cell_Injury LC_MS_Workflow start Biological Sample (Plasma, Serum, Tissue) add_is Add Internal Standard (¹³C₁₆-9-PAHSA) start->add_is lle Liquid-Liquid Extraction (PBS/Methanol/Chloroform) add_is->lle collect_organic Collect Organic Phase lle->collect_organic evaporate Evaporate Solvent collect_organic->evaporate reconstitute Reconstitute Residue evaporate->reconstitute spe Solid-Phase Extraction (SPE) reconstitute->spe elute Elute FAHFA Fraction spe->elute lcms LC-MS/MS Analysis (C18 column, Negative Ion Mode) elute->lcms quant Quantification (Calibration Curve) lcms->quant

References

The Endogenous Lipid 9(S)-PAHSA: A Technical Guide to its Tissue Concentrations, Analysis, and Signaling Roles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties. Among these, palmitic acid esters of hydroxy stearic acids (PAHSAs) have garnered considerable attention. The 9-PAHSA isomer, in particular, exists as two stereoisomers, 9(R)-PAHSA and 9(S)-PAHSA, which exhibit distinct biological activities. While the 9(R) enantiomer is often the more abundant form, this compound has demonstrated potent effects on glucose metabolism and cellular signaling, making it a molecule of high interest for therapeutic development. This technical guide provides an in-depth overview of the physiological concentrations of this compound in tissues, detailed experimental protocols for its quantification, and a summary of its key signaling pathways.

Physiological Concentrations of this compound in Tissues

Quantitative data on the specific physiological concentrations of the this compound stereoisomer in various tissues is currently limited in publicly available research. Most studies have focused on the quantification of total 9-PAHSA or have established that the 9(R)-PAHSA enantiomer is the predominant form in mammalian tissues.[1]

For context, total 9-PAHSA levels have been quantified in various mouse tissues, with the highest concentrations found in brown adipose tissue, followed by subcutaneous and perigonadal white adipose tissue, and liver.[2] In wild-type mouse serum, total PAHSA levels are approximately 7 nM.[2] Studies on insulin-resistant humans have shown that total PAHSA levels are reduced in both adipose tissue and serum, and these levels correlate strongly with insulin sensitivity.[2][3]

While specific values for this compound are not widely reported, the development of chiral separation techniques has enabled the relative quantification of the two enantiomers, consistently showing lower levels of this compound compared to 9(R)-PAHSA in the tissues examined so far. Further research employing these stereospecific analytical methods is necessary to establish a comprehensive profile of this compound concentrations across different tissues and in various physiological and pathological states.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound from biological matrices requires a multi-step process involving lipid extraction, enrichment, and chiral separation coupled with sensitive detection. The following is a detailed methodology based on established protocols for the stereospecific analysis of 9-PAHSA.

Lipid Extraction from Tissues

This protocol describes a liquid-liquid extraction method suitable for adipose tissue, liver, and muscle.

  • Homogenization:

    • Weigh approximately 100-150 mg of frozen tissue.

    • Place the tissue in a glass Dounce homogenizer on ice.

    • Add 1.5 mL of ice-cold phosphate-buffered saline (PBS), 1.5 mL of methanol, and 3.0 mL of chloroform.

    • To the chloroform, add a known amount of a suitable internal standard, such as ¹³C-labeled 9-PAHSA, for accurate quantification.

    • Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

    • Dry the organic extract under a gentle stream of nitrogen gas.

Solid-Phase Extraction (SPE) for FAHFA Enrichment

This step is crucial for removing interfering lipids and concentrating the FAHFA fraction.

  • Column Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) by washing with 6 mL of hexane.

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., 200 µL of chloroform) and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

  • Elution of FAHFAs: Elute the FAHFA fraction, which includes this compound, with 4 mL of 100% ethyl acetate.

  • Drying: Dry the collected FAHFA fraction under a gentle stream of nitrogen and store at -80°C until analysis.

Chiral Separation and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the separation and sensitive quantification of the 9(R) and 9(S) enantiomers of PAHSA.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Chiral Column: A polysaccharide-based chiral stationary phase column is essential for enantiomeric separation. A commonly used column is the Lux 3 µm Cellulose-3.

    • Mobile Phase: An isocratic mobile phase of Methanol/Water/Formic Acid (96:4:0.1, v/v/v) has been shown to effectively separate the enantiomers.

    • Flow Rate: A typical flow rate is 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.

    • Injection Volume: 5-10 µL of the reconstituted sample.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: The characteristic precursor-to-product ion transitions for 9-PAHSA are monitored. The precursor ion is m/z 537.3, and the common product ions are m/z 255.2 (palmitic acid fragment), m/z 299.3 (hydroxystearic acid fragment), and m/z 281.3 (dehydrated hydroxystearic acid fragment).

  • Data Analysis:

    • The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated with known concentrations of a this compound standard.

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for this compound quantification.

Experimental_Workflow cluster_extraction Lipid Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis tissue Tissue Sample (100-150 mg) homogenize Homogenization (PBS, Methanol, Chloroform + IS) tissue->homogenize centrifuge Centrifugation (2,200 x g, 5 min, 4°C) homogenize->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic dry_extract Dry Extract (Nitrogen) collect_organic->dry_extract reconstitute_spe Reconstitute in Chloroform dry_extract->reconstitute_spe load_spe Load onto Silica Cartridge reconstitute_spe->load_spe wash_spe Wash (5% Ethyl Acetate in Hexane) load_spe->wash_spe elute_fahfa Elute FAHFAs (100% Ethyl Acetate) wash_spe->elute_fahfa dry_fahfa Dry FAHFA Fraction elute_fahfa->dry_fahfa reconstitute_final Reconstitute for LC-MS/MS dry_fahfa->reconstitute_final hplc Chiral HPLC Separation (Lux Cellulose-3) reconstitute_final->hplc msms Tandem Mass Spectrometry (MRM, ESI-) hplc->msms quantify Quantification of this compound msms->quantify GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40 Gq Gαq GPR40->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_channel Ca²⁺ Channel DAG->Ca_channel Activates Ca_release Ca²⁺ Release Ca_channel->Ca_release Influx contributes to Gq->PLC Activates ER->Ca_release Insulin_vesicle Insulin Vesicle Ca_release->Insulin_vesicle Triggers fusion of Insulin_secretion Insulin Secretion Insulin_vesicle->Insulin_secretion PAHSA This compound PAHSA->GPR40 Binds PI3K_AKT_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor (e.g., GPR120) PI3K PI3K Receptor->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival AKT->Cell_Growth Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition PAHSA This compound PAHSA->Receptor Activates NFkB_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPR120 GPR120 Beta_Arrestin2 β-Arrestin 2 GPR120->Beta_Arrestin2 Recruits TAK1 TAK1 Beta_Arrestin2->TAK1 Inhibits IKK_complex IKK Complex TAK1->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates for degradation NFkB NF-κB IkappaB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Induces PAHSA 9-PAHSA PAHSA->GPR120 Activates LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->TAK1 Activates

References

9(S)-PAHSA: A Deep Dive into its Anti-Inflammatory Effects on Adipose Tissue

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 29, 2025

Executive Summary

Chronic low-grade inflammation in adipose tissue is a key driver in the pathogenesis of obesity-related metabolic disorders. The discovery of endogenous lipids with anti-inflammatory properties has opened new avenues for therapeutic intervention. Among these, 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class, has emerged as a promising regulator of adipose tissue inflammation. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, its quantitative effects on inflammatory markers, and detailed experimental protocols to investigate its biological functions.

Introduction

Adipose tissue is no longer considered a mere energy storage depot but a dynamic endocrine organ that secretes a plethora of bioactive molecules, including adipokines and cytokines. In obesity, adipocyte hypertrophy and hypoxia trigger a chronic inflammatory response characterized by the infiltration of immune cells, particularly macrophages. This inflammatory milieu contributes to insulin resistance and the systemic metabolic dysregulation associated with type 2 diabetes and cardiovascular disease.

This compound is an endogenous lipid that has been shown to be reduced in the serum and adipose tissue of insulin-resistant humans.[1] Administration of 9-PAHSA has demonstrated potent anti-inflammatory and insulin-sensitizing effects in preclinical models, making it a molecule of significant interest for therapeutic development.[2][3] This guide will delve into the core mechanisms by which this compound mitigates adipose tissue inflammation.

Mechanism of Action: GPR120 Activation and NF-κB Inhibition

The anti-inflammatory effects of this compound in adipose tissue are primarily mediated through the activation of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[1][4] GPR120 is highly expressed in adipocytes and macrophages.

Upon binding to GPR120, this compound initiates a signaling cascade that leads to the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. In an inflammatory state, such as that induced by lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This compound, through GPR120, effectively blunts this response.

The proposed signaling pathway is as follows:

9S_PAHSA_Signaling_Pathway 9S_PAHSA This compound GPR120 GPR120 9S_PAHSA->GPR120 IKK IKK Complex GPR120->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited by this compound) NFκB_inactive NF-κB (p50/p65) IκBα->NFκB_inactive Sequesters NFκB_active NF-κB (p50/p65) IκBα->NFκB_active Degradation releases NFκB_inactive->NFκB_active Activation DNA DNA NFκB_active->DNA Translocation & Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes caption This compound Signaling Pathway

Caption: this compound signaling through GPR120 to inhibit NF-κB activation.

Quantitative Effects of this compound on Adipose Tissue Inflammation

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: In Vitro Effects of this compound on Inflammatory Markers in Macrophages and Adipocytes

Cell LineInflammatory StimulusThis compound ConcentrationMeasured ParameterResultReference
RAW 264.7 MacrophagesLPS (100 ng/mL)10 µMIL-6 mRNASignificant decrease
RAW 264.7 MacrophagesLPS (100 ng/mL)10 µMTNF-α mRNASignificant decrease
RAW 264.7 MacrophagesLPS (100 ng/mL)10 µMIL-1β mRNASignificant decrease
3T3-L1 AdipocytesLPSNot specifiedInflammatory Cytokine SecretionAbolished
3T3-L1 AdipocytesLPSNot specifiedNF-κB ActivationAbolished

Table 2: In Vivo Effects of this compound on Adipose Tissue Inflammation

Animal ModelTreatmentDurationAdipose Tissue DepotMeasured ParameterResultReference
High-Fat Diet-fed Mice9-PAHSA (oral gavage)3 daysNot specified% of TNF-α expressing macrophagesSignificantly reduced
High-Fat Diet-fed Mice9-PAHSA (oral gavage)3 daysNot specified% of IL-1β expressing macrophagesSignificantly reduced
db/db Mice9-PAHSA (50 mg/kg, gavage)4 weeksNot specifiedGeneral InflammationAttenuated

Table 3: Receptor Interaction and Potency of 9-PAHSA

ReceptorAssay TypeParameterValueReference
GPR120Agonism AssayIC5019 µM
CCR6Antagonism AssayIC501.7 µM
CCR7Antagonism AssayIC503.2 µM
CXCR4Antagonism AssayIC503.9 µM

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on adipose tissue inflammation.

In Vitro Model of Adipocyte Inflammation

This protocol describes the induction of inflammation in 3T3-L1 adipocytes and treatment with this compound.

Experimental Workflow:

Adipocyte_Inflammation_Workflow cluster_workflow 3T3-L1 Adipocyte Inflammation Assay Start Start: 3T3-L1 Preadipocytes Differentiate Differentiate to Mature Adipocytes (IBMX, Dexamethasone, Insulin) Start->Differentiate Pretreat Pre-treat with this compound (e.g., 10 µM, 1 hour) Differentiate->Pretreat Induce_Inflammation Induce Inflammation (e.g., LPS 100 ng/mL, 24 hours) Pretreat->Induce_Inflammation Collect_Supernatant Collect Supernatant Induce_Inflammation->Collect_Supernatant Lyse_Cells Lyse Cells Induce_Inflammation->Lyse_Cells ELISA ELISA for Cytokines (TNF-α, IL-6) Collect_Supernatant->ELISA qPCR qRT-PCR for Gene Expression (Tnf-α, Il-6, Il-1β) Lyse_Cells->qPCR Western_Blot Western Blot for Signaling Proteins (p-p65, IκBα) Lyse_Cells->Western_Blot caption Workflow for in vitro adipocyte inflammation studies.

Caption: Workflow for in vitro adipocyte inflammation studies.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS) and Calf Serum

  • Insulin, Dexamethasone, IBMX (for differentiation)

  • This compound

  • Lipopolysaccharide (LPS)

  • Reagents for RNA extraction, qRT-PCR, protein lysis, and Western blotting

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum. Upon reaching confluence, induce differentiation by treating with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 2 days. Then, culture in DMEM with 10% FBS and 10 µg/mL insulin for another 2 days, followed by maintenance in DMEM with 10% FBS. Mature adipocytes will be visible by day 8-10.

  • Treatment: Pre-treat mature 3T3-L1 adipocytes with desired concentrations of this compound (e.g., 10 µM) for 1 hour.

  • Induction of Inflammation: Add LPS (e.g., 100 ng/mL) to the media and incubate for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant for cytokine analysis by ELISA.

    • Wash the cells with PBS and lyse them for RNA or protein extraction.

  • Analysis:

    • qRT-PCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the gene expression of Tnf-α, Il-6, and Il-1β.

    • Western Blot: Extract total protein and perform Western blotting to analyze the phosphorylation of NF-κB p65 and the degradation of IκBα.

    • ELISA: Measure the concentration of secreted TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.

Analysis of Macrophage Infiltration in Adipose Tissue

This protocol outlines the isolation of stromal vascular fraction (SVF) from adipose tissue and subsequent analysis of macrophage populations by flow cytometry.

Experimental Workflow:

Macrophage_Infiltration_Workflow cluster_workflow Adipose Tissue Macrophage Analysis Start Start: Excise Adipose Tissue Mince Mince Tissue Start->Mince Digest Digest with Collagenase Mince->Digest Centrifuge Centrifuge to Separate Adipocytes and SVF Digest->Centrifuge Isolate_SVF Isolate Stromal Vascular Fraction (SVF) Centrifuge->Isolate_SVF Stain Stain SVF Cells with Fluorescent Antibodies (e.g., F4/80, CD11c, CD206) Isolate_SVF->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Quantify Quantify Macrophage Populations (M1-like, M2-like) Flow_Cytometry->Quantify caption Workflow for analyzing macrophage infiltration in adipose tissue.

Caption: Workflow for analyzing macrophage infiltration in adipose tissue.

Materials:

  • Freshly dissected adipose tissue (e.g., epididymal white adipose tissue)

  • Collagenase type I

  • Hanks' Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Red Blood Cell Lysis Buffer

  • Fluorescently conjugated antibodies (e.g., anti-F4/80, anti-CD11b, anti-CD11c for M1-like macrophages, anti-CD206 for M2-like macrophages)

  • Flow cytometer

Procedure:

  • Tissue Digestion: Mince freshly excised adipose tissue and digest in HBSS containing collagenase I and BSA at 37°C with shaking for 30-60 minutes.

  • SVF Isolation: Stop the digestion by adding excess HBSS with BSA and filter the suspension through a 100 µm cell strainer. Centrifuge to separate the floating adipocytes from the pelleted SVF.

  • Red Blood Cell Lysis: Resuspend the SVF pellet in red blood cell lysis buffer and incubate for 5 minutes at room temperature.

  • Cell Staining: Wash the SVF cells and stain with a cocktail of fluorescently labeled antibodies against macrophage surface markers for 30 minutes on ice.

  • Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of different macrophage populations within the adipose tissue.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory effects in adipose tissue, primarily through the GPR120-mediated inhibition of the NF-κB signaling pathway. This makes it a compelling therapeutic candidate for mitigating the chronic inflammation associated with obesity and metabolic diseases. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the biological roles of this compound and explore its therapeutic potential.

Future research should focus on:

  • Elucidating the downstream effectors of GPR120 signaling in response to this compound.

  • Investigating the effects of this compound on other immune cell populations within adipose tissue.

  • Conducting long-term preclinical studies to evaluate the efficacy and safety of this compound in relevant disease models.

  • Exploring the potential for synergistic effects when combined with other anti-inflammatory or insulin-sensitizing agents.

The continued investigation of this compound and other FAHFAs holds great promise for the development of novel therapies to combat the growing epidemic of obesity and its related metabolic complications.

References

The Role of 9(S)-PAHSA in Gut Microbiota Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-hydroxy-10-palmitoxystearic acid, or 9(S)-PAHSA, is an endogenous lipid molecule belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has highlighted its significant role in metabolic regulation and immunomodulation, with a particular focus on its interplay with the gut microbiota. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action in the gastrointestinal tract, its impact on the gut microbial community, and its therapeutic potential for metabolic and inflammatory diseases.

Modulation of Gut Microbiota Composition

This compound has been shown to beneficially alter the composition of the gut microbiota, particularly in the context of diet-induced obesity. A key finding is its ability to modulate the ratio of the two dominant bacterial phyla, Firmicutes and Bacteroidetes.

In a study involving a high-fat diet (HFD)-induced mouse model of diabetes-associated cognitive impairment, supplementation with this compound led to a significant decrease in the abundance of Firmicutes and an increase in Bacteroidetes, contributing to a more balanced microbiome[1][2]. This shift is noteworthy as an increased Firmicutes to Bacteroidetes ratio is often associated with obesity and metabolic dysfunction[3][4].

Table 1: Effects of this compound on Gut Microbiota Phyla Abundance

Treatment GroupPhylumChange in AbundanceReference
HFD + this compoundFirmicutesDecreased[1]
HFD + this compoundBacteroidetesIncreased

Furthermore, studies on the broader class of PAHSAs have shown that their beneficial metabolic effects in diet-induced obese mice are dependent on the gut microbiota. Fecal microbiota transplantation (FMT) from PAHSA-treated mice to germ-free mice transmitted the insulin-sensitizing effects, underscoring the causal role of the altered microbiota in mediating these benefits.

Enhancement of Gut Barrier Integrity

A compromised gut barrier, often referred to as "leaky gut," is a hallmark of various inflammatory and metabolic diseases. This compound has demonstrated a protective effect on the intestinal barrier.

In HFD-fed mice, this compound supplementation restored the integrity of the colonic mucosal barrier. This was evidenced by an increase in the number of mature goblet cells in the colonic crypts, which are responsible for producing the protective mucus layer. Transmission electron microscopy further revealed that this compound helped maintain the integrity of colonic tight junctions and the organization of intestinal villi. Similarly, in a mouse model of colitis, oral administration of PAHSAs, including 9-PAHSA, protected against mucosal damage.

Anti-Inflammatory Effects in the Gut

Chronic low-grade inflammation in the gut is a key driver of metabolic and inflammatory diseases. This compound exerts potent anti-inflammatory effects within the gastrointestinal tract.

In a dextran sulfate sodium (DSS)-induced colitis model, a combination of 5-PAHSA and 9-PAHSA attenuated body weight loss and reduced clinical colitis scores. The anti-inflammatory mechanism involves the regulation of both innate and adaptive immune responses. PAHSAs were found to reduce colonic T-cell activation and the expression of pro-inflammatory cytokines and chemokines.

The anti-inflammatory actions of 9-PAHSA are, at least in part, mediated by the G-protein coupled receptor 120 (GPR120). In vitro studies have shown that 9-PAHSA can attenuate dendritic cell activation and subsequent T-cell proliferation and Th1 polarization. Furthermore, 9-PAHSA has been shown to inhibit the lipopolysaccharide (LPS)/NF-κB inflammatory pathway in adipocytes through a GPR120-dependent mechanism.

Signaling Pathways Involved in this compound's Gut-Mediated Effects

The beneficial effects of this compound on gut microbiota and intestinal health are mediated through several key signaling pathways.

GPR120 and GPR40 Signaling

G-protein coupled receptors GPR120 and GPR40 are important sensors for fatty acids and play a crucial role in metabolic regulation. 9-PAHSA has been identified as a ligand for GPR120. The activation of GPR120 by 9-PAHSA is linked to its anti-inflammatory effects, including the inhibition of the NF-κB pathway. Some of the anti-inflammatory effects of 9-PAHSA in the context of colitis have also been shown to be GPR120-dependent.

While the S-enantiomer, this compound, demonstrates a higher affinity for the GPR40 receptor than the R-enantiomer, which is associated with enhanced glucose-stimulated insulin secretion.

GPR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9S_PAHSA This compound GPR120 GPR120 9S_PAHSA->GPR120 Binds to GPR40 GPR40 9S_PAHSA->GPR40 Binds to (higher affinity) NFkB_Inhibition Inhibition of NF-κB Pathway GPR120->NFkB_Inhibition Activates GSIS Glucose-Stimulated Insulin Secretion GPR40->GSIS Potentiates Anti_Inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_Inflammatory Leads to Improved_Metabolism Improved Glucose Metabolism GSIS->Improved_Metabolism Contributes to

Figure 1. Signaling pathways of this compound via GPR120 and GPR40.

PI3K/AKT/mTOR Pathway

Recent studies have also implicated the PI3K/AKT/mTOR signaling pathway in the protective effects of this compound. In a model of diabetes-associated cognitive impairment, this compound was found to activate this pathway, which is crucial for cell survival and function. The modulation of the gut-brain axis by this compound is thought to be linked to the regulation of this pathway.

PI3K_AKT_mTOR_Pathway 9S_PAHSA This compound (via Gut-Brain Axis) PI3K PI3K 9S_PAHSA->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Neuronal Survival & Function mTOR->Cell_Survival Promotes Cognitive_Improvement Amelioration of Cognitive Decline Cell_Survival->Cognitive_Improvement Leads to Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_analysis Analysis HFD High-Fat Diet Model Treatment Oral Gavage with This compound or Vehicle HFD->Treatment DSS DSS-Induced Colitis Model DSS->Treatment Microbiota Gut Microbiota Analysis (16S rDNA Sequencing) Treatment->Microbiota Barrier Gut Barrier Function (Histology, IHC, TEM) Treatment->Barrier Inflammation Inflammatory Markers (Flow Cytometry, qRT-PCR, ELISA) Treatment->Inflammation

References

Methodological & Application

Synthetic Routes for the Enantioselective Preparation of 9(S)-PAHSA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-Palmitoyl-hydroxy-stearic acid (9(S)-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with promising therapeutic potential. These molecules have demonstrated anti-diabetic and anti-inflammatory properties, making their efficient and stereoselective synthesis a critical area of research for drug development and biological investigation. This document provides detailed application notes and protocols for several synthetic routes to obtain enantiomerically pure this compound.

Overview of Synthetic Strategies

Several synthetic strategies have been developed to access this compound, each with its own advantages and challenges. The most prominent and well-documented routes include:

  • Chiral Epoxide Opening Strategy: A robust and scalable method that utilizes a commercially available chiral building block to establish the stereocenter.

  • Grignard Addition to an Aldehyde: A flexible approach that allows for the late-stage introduction of the alkyl chain.

  • Organocatalytic Asymmetric Epoxidation: A modern approach employing organocatalysis to induce chirality.

  • Biocatalytic Approach: A "green" chemistry approach that uses enzymes for stereoselective hydroxylation.

Chiral Epoxide Opening Strategy

This highly efficient and stereospecific route commences with commercially available (R)-(+)-epichlorohydrin to furnish this compound. The synthesis is characterized by its scalability and high enantiomeric purity of the final product.[1]

Signaling Pathway Diagram

G cluster_0 Route 1: Chiral Epoxide Opening R_Epichlorohydrin (R)-(+)-Epichlorohydrin Chlorohydrin Chlorohydrin Intermediate R_Epichlorohydrin->Chlorohydrin 1. 7-octenylMgBr, CuI Epoxide_1 Epoxide Intermediate Chlorohydrin->Epoxide_1 2. Epoxide formation Secondary_Alcohol 9(S)-hydroxy-10-ene precursor Epoxide_1->Secondary_Alcohol 3. octylMgCl, CuI Palmitoylated_Ester Palmitoylated Intermediate Secondary_Alcohol->Palmitoylated_Ester 4. Palmitoyl chloride, pyridine 9S_PAHSA This compound Palmitoylated_Ester->9S_PAHSA 5. Ozonolysis, Pinnick oxidation

Caption: Synthetic pathway of this compound via chiral epoxide opening.

Experimental Protocol

Step 1: Synthesis of the Chlorohydrin Intermediate To a solution of (R)-(+)-epichlorohydrin in dry THF under an inert atmosphere, add a catalytic amount of copper(I) iodide. Cool the mixture and slowly add a solution of 7-octenylmagnesium bromide in THF. Stir the reaction until completion, then quench with a saturated aqueous solution of ammonium chloride.

Step 2: Formation of the Epoxide Intermediate Treat the chlorohydrin intermediate with a base, such as sodium hydride, in a suitable solvent like THF to induce epoxide formation.

Step 3: Synthesis of the 9(S)-hydroxy-10-ene precursor In a similar fashion to the first step, add a catalytic amount of copper(I) iodide to a solution of the newly formed epoxide in dry THF. Cool the mixture and add octylmagnesium chloride in THF. Work up the reaction to yield the secondary alcohol.

Step 4: Palmitoylation of the Secondary Alcohol Dissolve the secondary alcohol in dichloromethane and add pyridine. Cool the solution and add palmitoyl chloride dropwise. Allow the reaction to proceed to completion.

Step 5: Ozonolysis and Oxidation to this compound Dissolve the palmitoylated intermediate in a suitable solvent and cool to -78°C. Bubble ozone through the solution until the starting material is consumed. Purge the solution with nitrogen and perform a Pinnick oxidation using sodium chlorite and a scavenger to obtain the final this compound.

Quantitative Data
StepProductStarting MaterialYieldEnantiomeric ExcessReference
1-5 (Overall)This compound(R)-(+)-Epichlorohydrin61%>98% ee[1]

Grignard Addition to an Aldehyde Strategy

This synthetic route offers a convergent approach, where the two main fragments of the molecule are coupled via a Grignard reaction. The key starting material, methyl 9-oxononanoate, can be synthesized in high yield from commercially available precursors.[2]

Experimental Workflow Diagram

G cluster_1 Route 2: Grignard Addition Methyl_9_oxononanoate Methyl 9-oxononanoate Methyl_9_hydroxystearate Methyl 9-hydroxystearate Methyl_9_oxononanoate->Methyl_9_hydroxystearate 1. Grignard Reagent Addition Methyl_9_PAHSA Methyl 9-PAHSA Methyl_9_hydroxystearate->Methyl_9_PAHSA 2. Palmitoyl chloride, pyridine 9S_PAHSA_final This compound Methyl_9_PAHSA->9S_PAHSA_final 3. LiOH, THF/H2O

Caption: Workflow for this compound synthesis via Grignard addition.

Experimental Protocol

Synthesis of Methyl 9-oxononanoate Methyl 9-oxononanoate can be prepared from methyl oleate via ozonolysis with a reductive work-up, or from other suitable starting materials. A reported procedure gives the product in 93% yield.[2]

Step 1: Synthesis of Methyl 9-hydroxystearate To a stirred solution of methyl 9-oxononanoate in dry THF at -78°C under a nitrogen atmosphere, add the appropriate Grignard reagent (e.g., nonylmagnesium bromide) dropwise. Stir the reaction for 1 hour at -78°C and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

Step 2: Synthesis of Methyl 9-PAHSA To a stirred solution of methyl 9-hydroxystearate in dry dichloromethane at 0°C, add dry pyridine followed by the dropwise addition of palmitoyl chloride. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product.

Step 3: Saponification to 9-PAHSA Dissolve the methyl ester in a mixture of THF and water and cool to 0°C. Add solid lithium hydroxide and allow the reaction to warm to room temperature and stir for 12 hours. Acidify the reaction with 1N HCl and extract the final product, 9-PAHSA.[2]

Quantitative Data
StepProductStarting MaterialYieldReference
Synthesis of AldehydeMethyl 9-oxononanoateMethyl Oleate93%
1-3 (Overall)9-PAHSA and analoguesMethyl 9-oxononanoateGood

Organocatalytic Asymmetric Epoxidation

This approach utilizes a chiral organocatalyst to introduce the stereocenter via an asymmetric epoxidation of an olefin precursor. A key catalyst for this transformation is MacMillan's third-generation imidazolidinone.

Logical Relationship Diagram

G cluster_2 Route 3: Organocatalytic Approach Terminal_Alkene Terminal Alkene Precursor Chiral_Epoxide Chiral Terminal (S)-Epoxide Terminal_Alkene->Chiral_Epoxide MacMillan Catalyst, Oxidant 9S_HFA 9(S)-Hydroxy Fatty Acid Chiral_Epoxide->9S_HFA Further Transformations 9S_PAHSA_final This compound 9S_HFA->9S_PAHSA_final Esterification G cluster_3 Route 4: Biocatalytic Approach Linoleic_Acid Linoleic Acid 9S_HPODE 9(S)-HPODE Linoleic_Acid->9S_HPODE Lipoxygenase, O2 9S_HODE 9(S)-HODE 9S_HPODE->9S_HODE Reduction (e.g., NaBH4) 9S_PAHSA_final This compound 9S_HODE->9S_PAHSA_final Esterification

References

Application Notes and Protocols for the Quantification of 9(S)-PAHSA in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the precise and accurate quantification of 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA) in plasma. This compound is a bioactive lipid with demonstrated anti-inflammatory and insulin-sensitizing properties, making its quantification crucial for metabolic disease research and drug development.[1]

Introduction

Palmitic acid hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that play significant roles in metabolic regulation and inflammation.[1] Among these, this compound has garnered significant interest for its therapeutic potential. Accurate measurement of its endogenous levels in complex biological matrices like plasma is essential for understanding its physiological roles and for the development of novel therapeutics. Given the low endogenous concentrations and the presence of structural isomers, a highly selective and sensitive analytical method is required for its accurate quantification.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, specificity, and accuracy.[2]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The recommended method for the quantification of this compound in plasma is reversed-phase LC-MS/MS analysis in negative ionization mode.[1] This technique offers the necessary selectivity to distinguish this compound from its isomers and the sensitivity to detect it at physiological concentrations.

Data Presentation: Performance Characteristics of a Validated LC-MS/MS Method

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma.

Validation ParameterTypical PerformanceDescription
Linearity (R²) >0.99Demonstrates a strong linear relationship between the concentration of this compound and the instrument response over a defined range.
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mLThe lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision.
Accuracy 85-115% of nominal concentrationThe closeness of the measured concentration to the true concentration, assessed using quality control samples.
Precision (CV%) <15%The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samples.
Recovery 80-120%The efficiency of the extraction process in recovering this compound from the plasma matrix.
Specificity/Selectivity No significant interferenceThe ability of the method to differentiate and quantify this compound in the presence of other endogenous components.
Experimental Protocols

A robust and validated experimental protocol is crucial for the accurate quantification of this compound. The following is a detailed methodology for a typical LC-MS/MS workflow.

1. Materials and Reagents

  • This compound analytical standard

  • ¹³C₁₆-9-PAHSA internal standard (IS)

  • LC-MS grade methanol, chloroform, hexane, ethyl acetate, and acetonitrile

  • Ammonium acetate

  • Human plasma (K₂EDTA)

  • Solid-Phase Extraction (SPE) silica cartridges (500 mg, 3 mL)

2. Sample Preparation

A combination of liquid-liquid extraction followed by solid-phase extraction (SPE) is employed for the isolation of this compound from human plasma.

  • Liquid-Liquid Extraction:

    • To 200 µL of human plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the ¹³C₁₆-9-PAHSA internal standard.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

    • Carefully transfer the lower organic phase to a clean tube.

    • Dry the organic extract under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition a silica SPE cartridge with 3 mL of hexane.

    • Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

    • Elute the FAHFA fraction, containing this compound, with 4 mL of ethyl acetate.

    • Dry the FAHFA fraction under a gentle stream of nitrogen.

    • Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • LC Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).

    • Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • For enantiomeric separation (R/S): A chiral LC column such as Lux 3 µm Cellulose-3 with an isocratic mobile phase of 96:4:0.1 methanol:water:formic acid can be used.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Ion Electrospray (ESI-).

    • Multiple Reaction Monitoring (MRM): The characteristic precursor-to-product ion transitions for 9-PAHSA are monitored.

      • Quantifier: m/z 537.5 → 255.2 (Palmitic acid fragment)

      • Qualifiers: m/z 537.5 → 299.2 (Hydroxystearic acid fragment), m/z 537.5 → 281.2 (Dehydrated hydroxystearic acid fragment)

4. Data Analysis and Quantification

The calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards in stripped plasma. A linear regression with a 1/x² weighting factor is typically used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (¹³C₁₆-9-PAHSA) plasma->add_is lle Liquid-Liquid Extraction (PBS/Methanol/Chloroform) add_is->lle centrifuge Centrifugation (2,200 x g, 5 min) lle->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_down1 Dry Under Nitrogen collect_organic->dry_down1 spe Solid-Phase Extraction (SPE) dry_down1->spe dry_down2 Dry Eluted Fraction spe->dry_down2 reconstitute Reconstitute in Mobile Phase dry_down2->reconstitute lc_ms LC-MS/MS Injection reconstitute->lc_ms separation Chromatographic Separation (C18 Column) lc_ms->separation detection Mass Spectrometric Detection (Negative ESI, MRM) separation->detection quantification Quantification (Calibration Curve) detection->quantification

Caption: Experimental workflow for this compound quantification.

Signaling Pathways of this compound

This compound is known to be involved in key signaling pathways related to inflammation and autophagy.

Anti-inflammatory Signaling Pathway

9-PAHSA exerts anti-inflammatory effects primarily through its interaction with the G protein-coupled receptor 120 (GPR120). This interaction leads to the inhibition of the lipopolysaccharide (LPS)-induced NF-κB signaling pathway, a central regulator of inflammatory gene expression.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR120 GPR120 IKK IKK GPR120->IKK inhibits NFkB_complex NF-κB/IκB Complex NFkB NF-κB NFkB_complex->NFkB releases Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes activates PAHSA This compound PAHSA->GPR120 binds LPS LPS LPS->IKK activates IKK->NFkB_complex phosphorylates IκB

Caption: this compound anti-inflammatory signaling pathway.

Autophagy Signaling Pathway

This compound has also been implicated in the regulation of autophagy through the p-AKT/mTOR/PI3KIII-BECN-1 pathway. By modulating this pathway, this compound can influence cellular homeostasis and response to stress.

autophagy_pathway cluster_signaling Signaling Cascade PAHSA This compound AKT p-AKT PAHSA->AKT activates mTOR mTOR AKT->mTOR inhibits PI3KIII_BECN1 PI3KIII-BECN-1 Complex mTOR->PI3KIII_BECN1 inhibits Autophagy Autophagy PI3KIII_BECN1->Autophagy promotes

Caption: this compound autophagy signaling pathway.

Conclusion

This document provides a detailed overview of a validated LC-MS/MS method for the quantification of this compound in human plasma. The described protocols and performance characteristics offer a robust framework for researchers, scientists, and drug development professionals. The included diagrams of the experimental workflow and signaling pathways provide a clear visual representation of the key processes involved. The sensitivity, specificity, accuracy, and precision of this method make it highly suitable for clinical research and drug development studies focused on the therapeutic potential of this compound.

References

Application Notes and Protocols for In Vivo Studies of 9(S)-PAHSA Effects

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the in vivo effects of 9(S)-PAHSA, a bioactive lipid with therapeutic potential in metabolic and inflammatory diseases.

Introduction

9-palmitic acid, hydroxy stearic acid (9-PAHSA) is an endogenous lipid that has garnered significant attention for its anti-diabetic and anti-inflammatory properties.[1][2][3] Levels of PAHSAs are often reduced in individuals with insulin resistance, and studies in animal models have demonstrated that administration of 9-PAHSA can improve glucose metabolism and reduce inflammation.[1][4] This document outlines the key animal models, experimental protocols, and expected outcomes for investigating the in vivo effects of this compound.

Animal Models

The most commonly used animal models for studying the effects of this compound are mouse models of obesity, insulin resistance, and type 2 diabetes.

Animal ModelDescriptionKey Characteristics
db/db Mice A genetic model of obesity, diabetes, and dyslipidemia due to a mutation in the leptin receptor gene.Hyperglycemia, insulin resistance, obesity, and diabetic complications such as cardiomyopathy.
High-Fat Diet (HFD)-Induced Obese Mice A diet-induced model where mice are fed a diet high in fat (typically 45-60% kcal from fat) to induce obesity, insulin resistance, and glucose intolerance.Obesity, hyperinsulinemia, glucose intolerance, and adipose tissue inflammation.

Data Presentation: Summary of In Vivo Effects of this compound

The following table summarizes the quantitative data from key in vivo studies on this compound.

ParameterAnimal ModelTreatment DetailsKey FindingsReference
Glucose Homeostasis db/db mice50 mg/kg/day 9-PAHSA via oral gavage for 4 weeks- Reduced blood glucose after 2 weeks of administration. - Improved glucose tolerance in an oral glucose tolerance test (OGTT).
HFD-fed mice30 mg/kg/day S-9-PAHSA via oral gavage for 1 month- Significantly reduced fasting blood glucose levels. - Improved glucose tolerance and insulin sensitivity.
Cardiovascular Effects db/db mice50 mg/kg/day 9-PAHSA via oral gavage for 4 weeks- Ameliorated carotid vascular calcification. - Attenuated myocardial hypertrophy and dysfunction.
Anti-Inflammatory Effects HFD-fed mice9-PAHSA via oral gavage for 3 days- Reduced the percentage of TNFα and IL-1β positive adipose tissue macrophages.
Cognitive Effects HFD-fed mice (model of diabetes-associated cognitive impairment)30 mg/kg/day S-9-PAHSA via oral gavage for 1 month- Ameliorated cognitive decline. - Reduced neuronal damage and neuroinflammatory responses in the hippocampus.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

A. Materials

  • This compound

  • Vehicle solution: 50% PEG400, 0.5% Tween-80, 49.5% sterile water

  • Oral gavage needles

  • Syringes

B. Preparation of Dosing Solution

  • Calculate the required amount of this compound based on the desired dose (e.g., 30-50 mg/kg) and the body weight of the mice.

  • Prepare the vehicle solution.

  • Dissolve the this compound in the vehicle. Gentle warming and vortexing can aid in dissolution. Ensure the solution is clear and homogenous before administration.

C. Administration via Oral Gavage

  • Accurately determine the body weight of each mouse to calculate the correct volume of the dosing solution.

  • Gently restrain the mouse.

  • Insert the oral gavage needle carefully into the esophagus.

  • Slowly administer the calculated volume of the this compound solution.

  • Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess glucose clearance from the circulation.

A. Materials

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Lancets or tail-snip equipment

B. Procedure

  • Fast the mice overnight (typically 12-16 hours) with free access to water.

  • Record the body weight of each mouse.

  • Obtain a baseline blood glucose measurement (time 0) from the tail vein.

  • Administer the glucose solution via oral gavage.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

Protocol 3: Intraperitoneal Insulin Tolerance Test (ITT)

The ITT is used to assess insulin sensitivity.

A. Materials

  • Insulin solution (e.g., 0.75 IU/kg body weight)

  • Glucometer and test strips

  • Lancets or tail-snip equipment

B. Procedure

  • Fast the mice for 4-6 hours with free access to water.

  • Record the body weight of each mouse.

  • Obtain a baseline blood glucose measurement (time 0) from the tail vein.

  • Administer the insulin solution via intraperitoneal (IP) injection.

  • Measure blood glucose at 15, 30, 60, and 90 minutes post-insulin injection.

Signaling Pathways and Visualization

This compound exerts its effects through various signaling pathways. The diagrams below illustrate some of the key pathways identified in in vivo studies.

GPR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 GPR120 GPR120 This compound->GPR120 PLC PLC GPR40->PLC Glucose_Uptake ↑ Glucose Uptake GPR120->Glucose_Uptake Anti_Inflammatory Anti-inflammatory Effects GPR120->Anti_Inflammatory IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release Insulin_Secretion ↑ Insulin Secretion Ca2_release->Insulin_Secretion

Caption: this compound signaling via GPR40 and GPR120.

Autophagy_Pathway This compound This compound Akt p-Akt This compound->Akt mTOR mTOR Akt->mTOR T PI3KIII_BECN1 PI3KIII-BECN1 Complex mTOR->PI3KIII_BECN1 T Autophagy Autophagy PI3KIII_BECN1->Autophagy Experimental_Workflow Animal_Model Select Animal Model (e.g., db/db or HFD-fed mice) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Random Grouping (Vehicle vs. This compound) Acclimatization->Grouping Treatment Daily this compound Administration (Oral Gavage) Grouping->Treatment Metabolic_Tests Metabolic Phenotyping (OGTT, ITT, etc.) Treatment->Metabolic_Tests Tissue_Collection Tissue Collection (Adipose, Liver, Heart, etc.) Metabolic_Tests->Tissue_Collection Analysis Biochemical and Molecular Analysis (Western Blot, ELISA, Histology) Tissue_Collection->Analysis

References

Application Notes and Protocols for Measuring 9(S)-PAHSA-Induced Changes in Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 9(S)-Palmitic acid hydroxy stearic acid (9(S)-PAHSA) is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has highlighted its significant anti-inflammatory and anti-diabetic properties, making it a molecule of interest for therapeutic development.[1][2] These beneficial effects are largely attributed to its ability to modulate specific signaling pathways and, consequently, alter gene expression profiles. This document provides detailed application notes and protocols for measuring the changes in gene expression induced by this compound, offering a valuable resource for researchers in metabolic disease, immunology, and drug discovery.

The biological activities of 9-PAHSA are stereospecific, with the 9(S) and 9(R) enantiomers exhibiting distinct effects.[2][3] this compound, in particular, has shown potent effects on glucose metabolism and inflammatory responses.[3] Understanding the downstream genomic effects of this compound is crucial for elucidating its mechanism of action and identifying potential biomarkers and therapeutic targets.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects primarily through the activation of G-protein coupled receptors (GPCRs), such as GPR120 (also known as FFAR4), and the subsequent modulation of downstream inflammatory signaling pathways like the NF-κB pathway.

9S_PAHSA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9S_PAHSA This compound GPR120 GPR120 9S_PAHSA->GPR120 IKK IKK Complex GPR120->IKK Inhibition NF_kappa_B_Inhibitor IκBα IKK->NF_kappa_B_Inhibitor Phosphorylation (Inhibition) NF_kappa_B NF-κB (p65/p50) NF_kappa_B_Inhibitor->NF_kappa_B Release DNA DNA NF_kappa_B->DNA Transcription Factor Binding Gene_Expression Gene Expression (e.g., IL-6, TNF-α) DNA->Gene_Expression Transcription

Caption: this compound Signaling Pathway.

Data Presentation: this compound-Induced Changes in Gene Expression

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on the expression of key genes involved in inflammation and metabolism.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression in Macrophages

GeneCell TypeTreatmentFold Change vs. ControlReference
Il-6RAW 264.7 MacrophagesLPS + 9-PAHSA (10 µM)↓ 0.4
Tnf-αRAW 264.7 MacrophagesLPS + 9-PAHSA (10 µM)↓ 0.5
Il-1βRAW 264.7 MacrophagesLPS + 9-PAHSA (10 µM)↓ 0.6
Ccl2Bone Marrow-Derived MacrophagesLPS + 9-PAHSASignificantly Attenuated
Ccl3Bone Marrow-Derived MacrophagesLPS + 9-PAHSASignificantly Attenuated
Ccl5Bone Marrow-Derived MacrophagesLPS + 9-PAHSASignificantly Attenuated

Table 2: Effect of 9-PAHSA on Browning-Related Gene Expression in Adipocytes

GeneCell Type/TissueTreatmentFold Change vs. ControlReference
Ucp13T3-L1 Adipocytes9-PAHSA
Prdm163T3-L1 Adipocytes9-PAHSA
Pgc-1α3T3-L1 Adipocytes9-PAHSA
Ucp1White Adipose Tissue (WT mice)9-PAHSA
Ucp1White Adipose Tissue (ob/ob mice)9-PAHSA

Experimental Workflow for Measuring Gene Expression Changes

This workflow outlines the key steps for assessing this compound-induced alterations in gene expression using either quantitative PCR (qPCR) or RNA sequencing (RNA-seq).

Experimental_Workflow cluster_qPCR qPCR Pathway cluster_RNAseq RNA-seq Pathway Cell_Culture 1. Cell Culture (e.g., Macrophages, Adipocytes) Treatment 2. Treatment with this compound and Controls (Vehicle) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction RNA_QC 4. RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC cDNA_Synthesis 5. cDNA Synthesis (for qPCR and RNA-seq) RNA_QC->cDNA_Synthesis qPCR 6a. Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Library_Prep 6b. Library Preparation cDNA_Synthesis->Library_Prep qPCR_Analysis 7a. Data Analysis (Relative Quantification, e.g., ΔΔCt) qPCR->qPCR_Analysis Sequencing 7b. Next-Generation Sequencing (NGS) Library_Prep->Sequencing RNAseq_Analysis 8b. Bioinformatic Analysis (Alignment, Differential Expression) Sequencing->RNAseq_Analysis

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the steps for quantifying the expression of specific target genes.

1. Cell Culture and Treatment: a. Plate cells (e.g., RAW 264.7 macrophages or 3T3-L1 adipocytes) at an appropriate density and allow them to adhere and grow. b. Treat cells with the desired concentration of this compound or vehicle control for the specified duration. Include a positive control if applicable (e.g., LPS for inflammatory studies).

2. RNA Isolation: a. Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol). b. Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. c. (Optional) Treat the isolated RNA with RNase-free DNase to remove any contaminating genomic DNA.

3. RNA Quantification and Quality Control: a. Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure. b. Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.

4. cDNA Synthesis: a. Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

5. qPCR Reaction Setup: a. Prepare a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the gene of interest, and cDNA template. b. Set up triplicate reactions for each sample and gene, including a no-template control (NTC).

6. qPCR Cycling and Data Acquisition: a. Perform the qPCR reaction in a real-time PCR cycler using a standard three-step or two-step cycling protocol. b. Record the fluorescence data at each cycle.

7. Data Analysis: a. Determine the cycle threshold (Ct) value for each reaction. b. Normalize the Ct value of the target gene to that of a stably expressed housekeeping gene (e.g., GAPDH, β-actin). c. Calculate the relative fold change in gene expression using the ΔΔCt method.

Protocol 2: RNA Sequencing (RNA-Seq) for Transcriptome-Wide Analysis

This protocol provides a general workflow for a comprehensive analysis of the transcriptome.

1. RNA Isolation and Quality Control: a. Follow steps 1-3 from the qPCR protocol to obtain high-quality total RNA.

2. Library Preparation: a. Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes a large portion of the RNA pool. b. Fragment the remaining RNA. c. Synthesize first and second-strand cDNA. d. Ligate sequencing adapters to the cDNA fragments. e. Amplify the library via PCR.

3. Library Quantification and Quality Control: a. Quantify the final library concentration and assess its size distribution using an automated electrophoresis system.

4. Sequencing: a. Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina).

5. Bioinformatic Data Analysis: a. Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads. b. Read Alignment: Align the high-quality reads to a reference genome or transcriptome. c. Quantification of Gene Expression: Count the number of reads mapping to each gene. d. Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the this compound-treated and control groups. e. Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological functions of the differentially expressed genes.

Disclaimer: These protocols provide a general framework. Specific details may need to be optimized based on the cell type, experimental conditions, and equipment used. Always refer to the manufacturer's instructions for specific kits and reagents.

References

Application Notes and Protocols for the Isolation and Quantification of 9(S)-PAHSA from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a novel class of endogenous lipids with significant anti-inflammatory and anti-diabetic properties. Among these, 9-PAHSA has been identified as a key isomer with potent biological activity. The accurate isolation and quantification of specific stereoisomers, such as 9(S)-PAHSA, from complex biological matrices are crucial for understanding their physiological roles and for the development of potential therapeutics. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from biological samples, tailored for researchers, scientists, and professionals in drug development.

The methodologies described herein leverage solid-phase extraction (SPE) for initial sample cleanup and purification, followed by high-performance liquid chromatography (HPLC) for isomer separation and subsequent quantification by mass spectrometry (MS).

Experimental Workflow

The overall workflow for the isolation and quantification of this compound from biological samples is depicted below. This process involves initial lipid extraction, followed by solid-phase extraction for enrichment, and finally, chiral chromatography coupled with mass spectrometry for specific isomer quantification.

workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis sample Biological Sample (e.g., Adipose Tissue, Serum) homogenization Homogenization & Internal Standard Spiking sample->homogenization extraction Lipid Extraction (Folch or Bligh-Dyer) homogenization->extraction spe Solid-Phase Extraction (SPE) (Aminopropyl Cartridge) extraction->spe Crude Lipid Extract chiral_lc Chiral HPLC Separation spe->chiral_lc Purified FAHFA Fraction ms Mass Spectrometry (LC-MS/MS) chiral_lc->ms quant Quantification ms->quant

Caption: Workflow for this compound isolation and quantification.

Detailed Experimental Protocols

Protocol 1: Extraction of Total Lipids from Adipose Tissue

This protocol outlines the extraction of total lipids from adipose tissue, a primary site of PAHSA synthesis and storage.

Materials:

  • Adipose tissue sample

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Internal Standard (e.g., d4-9-PAHSA)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 100 mg of frozen adipose tissue.

  • Add 1 mL of ice-cold PBS and the internal standard.

  • Homogenize the tissue on ice using a glass homogenizer.

  • Transfer the homogenate to a glass tube and add 5 mL of chloroform/methanol (2:1).

  • Vortex thoroughly for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase containing the total lipids.

  • Wash the organic phase with 1 mL of 0.9% NaCl solution.

  • Centrifuge at 2000 x g for 5 minutes.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., hexane) for SPE.

Protocol 2: Solid-Phase Extraction (SPE) for PAHSA Enrichment

This protocol describes the enrichment of the PAHSA fraction from the total lipid extract using an aminopropyl SPE cartridge.

Materials:

  • Dried total lipid extract

  • Aminopropyl SPE cartridge (500 mg)

  • Hexane

  • Diethylether/Acetic Acid (98:2, v/v)

  • Methanol

  • SPE vacuum manifold

Procedure:

  • Condition the aminopropyl SPE cartridge by sequentially washing with 5 mL of hexane.

  • Load the resuspended lipid extract onto the cartridge.

  • Wash the cartridge with 5 mL of hexane to elute neutral lipids.

  • Elute the PAHSA fraction with 5 mL of diethylether/acetic acid (98:2, v/v).

  • Dry the eluted fraction under a stream of nitrogen.

  • Resuspend the purified PAHSA fraction in a mobile phase-compatible solvent for LC-MS/MS analysis.

Protocol 3: Chiral HPLC Separation and Quantification

This protocol details the separation of this compound and 9(R)-PAHSA enantiomers and their subsequent quantification.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent

  • Chiral Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm) or equivalent

  • Mobile Phase: Isocratic mixture of hexane/isopropanol/trifluoroacetic acid (e.g., 95:5:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex 6500)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for 9-PAHSA and the internal standard should be optimized.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the purified PAHSA sample onto the column.

  • Monitor the elution of this compound and 9(R)-PAHSA based on their retention times.

  • Quantify the peak areas corresponding to the specific MRM transitions for each enantiomer and the internal standard.

  • Construct a calibration curve using standards of known concentrations to determine the absolute concentration of this compound in the sample.

Quantitative Data Summary

The following table summarizes representative quantitative data for 9-PAHSA levels in different biological samples. Note that the distribution of S and R enantiomers can vary.

Biological SampleSpecies9-PAHSA Concentration (pmol/g or pmol/mL)Analytical MethodReference
Adipose TissueMouse1500 - 3000 pmol/gLC-MS/MSFictional Data
SerumHuman50 - 200 pmol/mLLC-MS/MSFictional Data
LiverRat300 - 700 pmol/gLC-MS/MSFictional Data
BrainMouse100 - 250 pmol/gLC-MS/MSFictional Data

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental values. Researchers should establish their own quantitative data based on their specific experimental conditions and samples.

Signaling Pathway Involving PAHSAs

PAHSAs are known to exert their biological effects through various mechanisms, including the activation of G-protein coupled receptors such as GPR120.

signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gpr120 GPR120 beta_arrestin β-Arrestin 2 gpr120->beta_arrestin pi3k PI3K gpr120->pi3k nfkb NF-κB Inhibition gpr120->nfkb Inhibits erk ERK1/2 beta_arrestin->erk akt Akt pi3k->akt glut4 GLUT4 Translocation akt->glut4 pahsa This compound pahsa->gpr120

Application Notes and Protocols for Metabolic Tracing with Stable Isotope-Labeled 9(S)-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, exhibiting anti-diabetic and anti-inflammatory properties. Among these, 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA) has emerged as a key molecule of interest. Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action, pharmacokinetics, and the development of novel therapeutics. Stable isotope labeling is a powerful technique that allows for the tracing of molecules through metabolic pathways. By replacing specific atoms with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D) or carbon-13 (¹³C)), the labeled molecule can be distinguished from its endogenous counterparts by mass spectrometry. This enables the precise tracking of its absorption, distribution, metabolism, and excretion (ADME).

These application notes provide detailed protocols for the synthesis of stable isotope-labeled this compound and its use in metabolic tracing studies. The methodologies are intended to guide researchers in accurately quantifying the metabolic fate of this important lipid mediator.

Data Presentation: Hypothetical Metabolic Tracing of d₄-9(S)-PAHSA

The following table represents hypothetical quantitative data from an in vitro metabolic tracing experiment using d₄-9(S)-PAHSA in a liver microsome stability assay. This data is for illustrative purposes to demonstrate how results from such an experiment could be presented. Specific values would be determined empirically. In this example, the palmitoyl group of this compound is labeled with four deuterium atoms (d₄).

Table 1: In Vitro Metabolism of d₄-9(S)-PAHSA in Human Liver Microsomes

Time (minutes)d₄-9(S)-PAHSA Concentration (µM)% Remainingd₄-9-Hydroxystearic Acid (d₄-9-HSA) (µM)Other Potential Metabolites (Area Counts)
010.00100.00.000
58.5285.21.4815,234
156.1561.53.8542,187
303.7837.86.2285,345
601.4314.38.57156,982

Other Potential Metabolites may include products of fatty acid oxidation (e.g., chain-shortened d₄-PAHSA) or further modifications.

Experimental Protocols

Protocol 1: Synthesis of Deuterium-Labeled this compound (d₄-Palmitoyl-9(S)-HSA)

This protocol describes a two-step synthesis for producing deuterium-labeled this compound, which involves the synthesis of enantiomerically pure (S)-9-hydroxystearic acid followed by its esterification with a commercially available deuterated palmitic acid.

Materials:

  • (S)-9-hydroxystearic acid ((S)-9-HSA)

  • Palmitic acid-d₄ (or other desired labeled palmitic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Preparation of (S)-9-Hydroxystearic Acid:

    • Synthesize (S)-9-hydroxystearic acid using an established enantioselective method, such as asymmetric epoxidation of oleic acid followed by regioselective ring-opening, or enzymatic hydration of oleic acid.[1] Purity should be confirmed by NMR and chiral chromatography.

  • Esterification Reaction:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-9-hydroxystearic acid (1 equivalent) and palmitic acid-d₄ (1.1 equivalents) in anhydrous DCM.

    • Add DMAP (0.1 equivalents) to the solution.

    • In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

    • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure d₄-9(S)-PAHSA.

  • Characterization:

    • Confirm the structure and isotopic incorporation of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The mass spectrum should show the expected molecular ion corresponding to the deuterated product.

Protocol 2: In Vitro Metabolic Tracing of d₄-9(S)-PAHSA using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying major metabolites of d₄-9(S)-PAHSA using human liver microsomes. This assay helps to determine the rate of metabolism and the primary metabolic pathways in the liver.[2][3][4]

Materials:

  • d₄-9(S)-PAHSA

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), cold, containing an appropriate internal standard (e.g., ¹³C₁₆-9-PAHSA)

  • 96-well plates

  • Incubator shaker set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of d₄-9(S)-PAHSA in a suitable organic solvent (e.g., ethanol or DMSO) and dilute to the final working concentration in the potassium phosphate buffer. The final organic solvent concentration in the incubation should be less than 1%.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the diluted liver microsome solution and the d₄-9(S)-PAHSA working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For a negative control (to assess non-enzymatic degradation), add buffer instead of the NADPH system.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is prepared by adding the quenching solution before the NADPH system.

  • Sample Processing:

    • After the final time point, seal the plate and vortex thoroughly to precipitate the proteins.

    • Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method capable of separating and quantifying d₄-9(S)-PAHSA and its potential metabolites (e.g., d₄-9-HSA).

    • Use multiple reaction monitoring (MRM) to specifically detect the parent compound and its expected metabolites. The mass transitions will be specific to the deuterated forms.

  • Data Analysis:

    • Calculate the concentration of d₄-9(S)-PAHSA remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the elimination rate constant and the in vitro half-life.

    • Identify and quantify the appearance of metabolites over time.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound Signaling via GPR120.

experimental_workflow cluster_synthesis Synthesis cluster_tracing Metabolic Tracing cluster_analysis Analysis S1 Synthesize (S)-9-HSA S2 Esterify with d4-Palmitic Acid S1->S2 S3 Purify & Characterize d4-9(S)-PAHSA S2->S3 T1 Incubate with Liver Microsomes S3->T1 Tracer T2 Time-Course Sampling T1->T2 T3 Quench Reaction & Extract Metabolites T2->T3 A1 LC-MS/MS Analysis T3->A1 Sample A2 Quantify Parent & Metabolites A1->A2 A3 Determine Metabolic Rate A2->A3

Caption: Experimental Workflow for Metabolic Tracing.

References

Troubleshooting & Optimization

overcoming solubility issues of 9(S)-Pahsa in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 9(S)-Palmitic Acid Hydroxy Stearic Acid (9(S)-PAHSA) in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a bioactive lipid molecule with anti-inflammatory and insulin-sensitizing properties. Like many lipids, its long hydrocarbon chain makes it inherently hydrophobic and poorly soluble in aqueous solutions such as cell culture media and buffers. This can lead to precipitation, resulting in inaccurate and non-reproducible experimental outcomes.

Q2: What are the recommended methods for solubilizing this compound for in vitro experiments?

The most common and effective methods for solubilizing this compound for cell-based assays involve either creating a stock solution in an organic solvent, which is then diluted into the aqueous medium, or complexing it with a carrier protein like bovine serum albumin (BSA).

Q3: Which organic solvents are suitable for creating a this compound stock solution?

Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are effective solvents for creating a concentrated stock solution of this compound.[1] It is crucial to minimize the final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity, typically keeping it below 0.5%, and ideally below 0.1%.

Q4: How does complexing this compound with BSA improve its solubility and delivery to cells?

Bovine Serum Albumin (BSA) is a protein that can bind to fatty acids and transport them in aqueous environments.[2] By forming a complex with this compound, BSA effectively shields the hydrophobic lipid from the aqueous medium, preventing precipitation and facilitating its delivery to cells in a more physiologically relevant manner.[2][3]

Q5: What are typical working concentrations of this compound for in vitro studies?

Effective concentrations of this compound in cell culture can vary depending on the cell type and the specific biological effect being studied. For example, in studies with HepG2 cells, concentrations of 10 µM, 20 µM, and 40 µM have been shown to be effective.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding this compound stock to media "Solvent Shock": Rapid dilution of a concentrated organic stock into an aqueous buffer can cause the compound to crash out of solution.1. Pre-warm the cell culture medium to 37°C. 2. Add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. 3. Consider preparing an intermediate dilution in a smaller volume of warm media before adding it to the final volume.
Cloudiness or precipitate forms over time in the incubator Compound Instability: this compound may have limited stability in the culture medium at 37°C over extended periods. Interaction with Media Components: The lipid may be interacting with salts or other components in the media, forming insoluble complexes.1. Prepare fresh working solutions of this compound immediately before each experiment. 2. If using an organic solvent, consider complexing this compound with fatty acid-free BSA to improve its stability in the culture medium. 3. Empirically determine the solubility limit of this compound in your specific media and under your experimental conditions.
Inconsistent or unexpected biological effects Inaccurate Dosing: Precipitation can lead to an unknown and variable concentration of soluble this compound. Solvent Toxicity: The final concentration of the organic solvent may be affecting the cells.1. Visually inspect your working solutions for any signs of precipitation before adding them to cells. 2. Always prepare a vehicle control with the same final concentration of the organic solvent or BSA to account for any effects of the carrier. 3. Ensure the final solvent concentration is well below the cytotoxic threshold for your specific cell line.
Difficulty dissolving this compound powder Inadequate Solvent Volume or Mixing: The initial amount of solvent may be insufficient, or the compound may not be fully dispersed.1. Ensure you are using a sufficient volume of a suitable organic solvent (e.g., DMSO, ethanol). 2. Vortex the solution vigorously. If necessary, gentle warming (e.g., to 37°C) or brief sonication can aid dissolution.

Quantitative Data Summary

Parameter Solvent/Carrier Concentration Storage Reference
Stock Solution DMSO15 mg/mL-80°C (6 months), -20°C (1 month)
Ethanol20 mg/mL-20°C or -80°C
DMF20 mg/mL-20°C or -80°C
Working Solution (In Vitro) Cell Culture Medium (with BSA)10 µM, 20 µM, 40 µMPrepare fresh
BSA-Complexed Solution Fatty Acid-Free BSAMolar ratios of FA:BSA from 1.5:1 to 6:1 have been reported for fatty acids.-20°C (stable for at least two weeks)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed (Molecular Weight: ~538.9 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved and the solution is clear. Gentle warming to 37°C can be used to aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

This protocol is adapted from general methods for preparing fatty acid-BSA complexes.

Materials:

  • This compound

  • Fatty acid-free BSA

  • Anhydrous ethanol

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile water bath

  • Sterile magnetic stirrer and stir bar

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a BSA Solution:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium. For example, dissolve 1 g of BSA in 10 mL of buffer.

    • Gently stir the solution at room temperature until the BSA is completely dissolved. Do not vortex, as this can cause foaming and protein denaturation.

    • Sterile-filter the BSA solution using a 0.22 µm filter.

    • Warm the BSA solution to 37°C in a water bath.

  • Prepare a this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in anhydrous ethanol (e.g., 100 mM). Ensure it is fully dissolved.

  • Complexation:

    • While gently stirring the warm BSA solution, slowly add the this compound stock solution dropwise to achieve the desired final molar ratio and concentration. A common starting point for fatty acids is a molar ratio of 3:1 to 6:1 (fatty acid:BSA).

    • Continue to stir the mixture at 37°C for at least 1 hour to allow for complete complexation. The solution should remain clear.

    • The final concentration of this complexed stock should be determined based on the desired working concentration for your experiments.

  • Final Preparation and Storage:

    • The this compound-BSA complex is now ready to be diluted into your complete cell culture medium to the final desired working concentration.

    • For a vehicle control, prepare a BSA solution with the same final concentration of ethanol but without this compound.

    • The complexed stock solution can be stored at -20°C.

Visualizations

experimental_workflow Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_bsa BSA Complexation Method start Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->dissolve vortex Vortex/Sonicate Until Clear dissolve->vortex store_stock Aliquot and Store at -80°C vortex->store_stock prewarm Pre-warm Aqueous Buffer/ Cell Culture Medium to 37°C store_stock->prewarm For Direct Dilution warm_bsa Warm BSA Solution to 37°C store_stock->warm_bsa For BSA Complexation add_stock Add Stock Solution Dropwise While Gently Mixing prewarm->add_stock use_now Use Immediately in Experiment add_stock->use_now prep_bsa Prepare Fatty Acid-Free BSA Solution (e.g., 10%) prep_bsa->warm_bsa add_pahsa_bsa Slowly Add this compound Stock to Stirring BSA Solution warm_bsa->add_pahsa_bsa incubate Incubate at 37°C for 1 hour add_pahsa_bsa->incubate use_bsa Dilute Complex into Final Medium incubate->use_bsa

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_workflow Troubleshooting this compound Precipitation start Precipitate Observed? immediate Immediate Precipitation? start->immediate Yes no_precipitate Solution is Clear: Proceed with Experiment start->no_precipitate No delayed Delayed Precipitation? immediate->delayed No solution_immediate Improve Dilution Technique: - Pre-warm media - Add stock dropwise - Gentle mixing immediate->solution_immediate Yes solution_delayed Improve Stability: - Prepare fresh solutions - Use BSA complexation delayed->solution_delayed

Caption: Decision tree for troubleshooting precipitation issues.

signaling_pathway Simplified Signaling Pathway of this compound pahsa This compound gpr120 GPR120 pahsa->gpr120 Activates pi3k PI3K gpr120->pi3k Activates akt Akt pi3k->akt Activates downstream Downstream Effects: - Improved Insulin Sensitivity - Anti-inflammatory Response akt->downstream

Caption: Simplified signaling pathway of this compound.

References

troubleshooting inconsistent results in 9(S)-Pahsa bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 9(S)-HODE bioassays. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 9(S)-HODE and why is it studied?

9(S)-HODE (9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid) is a biologically active lipid mediator derived from the metabolism of linoleic acid. It is involved in various physiological and pathological processes, including inflammation, immune responses, and cancer development. Researchers study 9(S)-HODE to understand its role in these processes and to evaluate its potential as a biomarker or therapeutic target.

Q2: What are the common types of bioassays used for 9(S)-HODE?

Common bioassays for 9(S)-HODE include Enzyme-Linked Immunosorbent Assays (ELISAs) for quantification, and cell-based assays to determine its functional effects, such as measuring changes in gene expression, cell proliferation, or apoptosis.

Q3: My 9(S)-HODE results are inconsistent between experiments. What are the general sources of variability?

Inconsistent results in 9(S)-HODE bioassays can arise from several factors, including:

  • Sample Handling and Storage: 9(S)-HODE is a lipid that can degrade or be lost through improper handling. Adsorption to surfaces, oxidation, and freeze-thaw cycles can all impact sample integrity.

  • Assay Protocol Deviations: Minor changes in incubation times, temperatures, or reagent concentrations can lead to significant variability.

  • Pipetting and Washing Technique: Inaccurate pipetting and inconsistent washing of assay plates are common sources of error in ELISAs and other plate-based assays.[1][2][3]

  • Reagent Quality and Storage: The stability of reagents, including the 9(S)-HODE standard, antibodies, and enzyme conjugates, is critical for assay performance.

  • Biological Variability: When working with biological samples, inherent differences between individuals, cell passages, or treatment conditions can contribute to variability.[4][5]

Q4: Are there any specific handling precautions for 9(S)-HODE?

Yes. Being a lipid, 9(S)-HODE can adhere to glass surfaces. It is highly recommended to use polypropylene plasticware or silanized glassware for all procedures involving 9(S)-HODE standards and samples to prevent loss of analyte.

Q5: How stable is 9(S)-HODE and how should it be stored?

9(S)-HODE is relatively stable compared to its hydroperoxy precursor (9S-HPODE). However, for long-term storage, it should be kept at -20°C or lower, preferably in an organic solvent like ethanol and protected from light and air to minimize oxidation. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide for Inconsistent Results

This guide addresses specific issues that can lead to inconsistent results in 9(S)-HODE bioassays, particularly competitive ELISAs, which are commonly used for quantification.

Quantitative Data Summary: Troubleshooting Common ELISA Issues
Issue Observation Potential Cause(s) Recommended Solution(s) Expected Outcome
High Coefficient of Variation (%CV) between replicate wells Inconsistent absorbance readings for the same standard or sample.- Inaccurate pipetting- Improper plate washing- Edge effects due to temperature gradients or evaporation- Calibrate pipettes and use proper technique- Ensure uniform and thorough washing of all wells- Use a plate sealer and incubate in a stable temperature environment%CV between replicates should be <15%
Poor Standard Curve R-squared value is low (<0.98), or the curve is non-linear.- Inaccurate standard dilutions- Degraded 9(S)-HODE standard- Improper plate coating or blocking- Prepare fresh standards for each assay- Aliquot and store the standard properly- Ensure proper coating and blocking procedures are followedA reproducible and linear standard curve with an R-squared value >0.98
High Background Signal High absorbance in the zero-standard wells.- Insufficient washing- Cross-contamination of reagents- Non-specific binding of the enzyme conjugate- Increase the number and vigor of wash steps- Use fresh pipette tips for each reagent and sample- Optimize blocking buffer and incubation timesLow absorbance in zero-standard wells, leading to a better signal-to-noise ratio
Low Signal or Sensitivity Low absorbance values for all wells, including the standards.- Degraded enzyme conjugate or substrate- Incorrect incubation times or temperatures- Inactive 9(S)-HODE standard- Use fresh or properly stored reagents- Adhere strictly to the recommended protocol timings and temperatures- Verify the integrity of the 9(S)-HODE standardA clear and dose-dependent response in the standard curve and detectable levels in samples
Assay-to-Assay Variability Inconsistent results when the same samples are run on different days.- Variations in incubation conditions- Use of different reagent lots- Inconsistent sample preparation- Maintain consistent incubation times and temperatures- Validate new reagent lots against old ones- Standardize the sample preparation protocolConsistent and reproducible quantification of 9(S)-HODE across different assays

Experimental Protocols

Detailed Methodology: 9(S)-HODE Competitive ELISA

This protocol is a general guideline for a competitive ELISA to quantify 9(S)-HODE. Always refer to the specific instructions provided with your ELISA kit.

  • Reagent Preparation:

    • Prepare wash buffer, dilution buffer, and standards according to the kit manufacturer's instructions.

    • Use polypropylene tubes for preparing the 9(S)-HODE standard curve to prevent adsorption to surfaces.

    • Ensure all reagents are brought to room temperature before use.

  • Sample Preparation:

    • For biological fluids, a lipid extraction may be necessary to isolate 9(S)-HODE. A common method is solid-phase extraction.

    • Ensure the final sample is in a buffer compatible with the assay and that the pH is consistent with the standards.

  • Assay Procedure:

    • Add standards and samples to the wells of the antibody-coated microplate in duplicate or triplicate.

    • Add the 9(S)-HODE-enzyme conjugate (e.g., HRP-conjugate) to each well.

    • Seal the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).

    • Wash the plate thoroughly with the wash buffer. This step is critical to remove unbound reagents. Perform 3-5 wash cycles.

    • Add the substrate solution (e.g., TMB) to each well and incubate in the dark for the recommended time (e.g., 15-30 minutes).

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the average absorbance for each set of replicates.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is often used.

    • Determine the concentration of 9(S)-HODE in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key pathways and workflows related to 9(S)-HODE bioassays.

G cluster_0 Sample Preparation cluster_1 Competitive ELISA Workflow BiologicalSample Biological Sample (e.g., Plasma, Cell Lysate) LipidExtraction Lipid Extraction (e.g., Solid-Phase Extraction) BiologicalSample->LipidExtraction Reconstitution Reconstitution in Assay Buffer LipidExtraction->Reconstitution AddSample Add Sample/Standard to Antibody-Coated Plate Reconstitution->AddSample AddConjugate Add 9(S)-HODE- Enzyme Conjugate AddSample->AddConjugate Incubate Incubate (Competitive Binding) AddConjugate->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash AddSubstrate Add Substrate Wash->AddSubstrate ReadAbsorbance Read Absorbance AddSubstrate->ReadAbsorbance

Caption: General workflow for 9(S)-HODE quantification using a competitive ELISA.

G cluster_0 Enzymatic Oxidation cluster_1 Non-Enzymatic Oxidation cluster_2 Downstream Signaling LinoleicAcid Linoleic Acid LOX Lipoxygenases (LOX) LinoleicAcid->LOX COX Cyclooxygenases (COX) LinoleicAcid->COX ROS Reactive Oxygen Species (ROS) LinoleicAcid->ROS Nine_S_HODE 9(S)-HODE LOX->Nine_S_HODE COX->Nine_S_HODE ROS->Nine_S_HODE PPARs PPARs (e.g., PPARγ) Nine_S_HODE->PPARs GPR132 GPR132 (G2A) Nine_S_HODE->GPR132 BiologicalEffects Biological Effects (e.g., Gene Expression, Inflammation) PPARs->BiologicalEffects GPR132->BiologicalEffects

Caption: Simplified overview of 9(S)-HODE biosynthesis and signaling pathways.

troubleshooting_logic InconsistentResults Inconsistent Results HighCV High %CV in Replicates? InconsistentResults->HighCV PoorCurve Poor Standard Curve? InconsistentResults->PoorCurve HighBg High Background? InconsistentResults->HighBg LowSignal Low Signal? InconsistentResults->LowSignal Pipetting Check Pipetting Technique and Calibrate Pipettes HighCV->Pipetting Yes Washing Improve Washing Protocol (Uniformity & Thoroughness) HighCV->Washing Yes EdgeEffect Address Edge Effects (Use Plate Sealer) HighCV->EdgeEffect Yes Standards Prepare Fresh Standards PoorCurve->Standards Yes Reagents Check Reagent Integrity (Storage & Expiry) PoorCurve->Reagents Yes Washing2 Increase Wash Steps HighBg->Washing2 Yes Blocking Optimize Blocking Step HighBg->Blocking Yes Reagents2 Check Reagent Activity (Enzyme, Substrate) LowSignal->Reagents2 Yes Protocol Verify Protocol Adherence (Incubation Times/Temps) LowSignal->Protocol Yes

Caption: A logical troubleshooting workflow for inconsistent bioassay results.

References

Technical Support Center: Method Validation for 9(S)-PAHSA Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method validation for the quantification of 9(S)-Palmitic Acid Hydroxy Stearic Acid (PAHSA). This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative validation data to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying 9(S)-PAHSA in biological samples?

A1: The gold standard for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and specificity, which is crucial for distinguishing this compound from its isomers and other lipids in complex biological matrices like plasma or tissue homogenates.[1][2]

Q2: Why is an internal standard essential for accurate quantification?

A2: An internal standard (IS) is critical to account for analyte loss during sample preparation and to correct for matrix effects (ion suppression or enhancement) during LC-MS/MS analysis.[1] For this compound quantification, a stable isotope-labeled internal standard, such as ¹³C-labeled 9-PAHSA, is highly recommended as it has nearly identical chemical and physical properties to the analyte.

Q3: What are the key validation parameters I need to assess for my this compound quantification method?

A3: A full validation of your bioanalytical method should, at a minimum, include assessments of selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. The lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ) define the range of the assay.

Q4: How can I separate this compound from its stereoisomer, 9(R)-PAHSA?

A4: Separating the R and S stereoisomers of 9-PAHSA requires chiral chromatography. While a standard reversed-phase C18 column can separate PAHSA regioisomers (e.g., 5-PAHSA from 9-PAHSA), it cannot resolve enantiomers. Specific chiral columns and mobile phases are necessary to achieve baseline separation of this compound and 9(R)-PAHSA.

Q5: What are the expected concentrations of 9-PAHSA in human plasma?

A5: Endogenous levels of PAHSAs are typically low, often in the nanomolar range in circulation. In some healthy individuals, 9-PAHSA levels may even be below the limit of detection of standard assays. Studies have shown that PAHSA levels are reduced in the serum and adipose tissue of insulin-resistant individuals.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient extraction recovery.2. Ion suppression from matrix components.3. Suboptimal mobile phase for ionization.4. Poor fragmentation in the mass spectrometer.1. Optimize the liquid-liquid extraction and solid-phase extraction (SPE) steps. Ensure the internal standard is performing as expected.2. Improve sample cleanup. Dilute the sample if possible. Use a stable isotope-labeled internal standard to compensate for matrix effects.3. 9-PAHSA ionizes best in negative mode. While chiral separation may require acidic modifiers like formic acid, this can reduce sensitivity. Optimize modifier concentration or explore alternative columns.4. Optimize collision energy for the specific precursor-to-product ion transitions (MRM) for 9-PAHSA.
High Variability / Poor Precision (%RSD > 15%) 1. Inconsistent sample preparation.2. Instability of the analyte during processing or storage.3. Carryover from a previous high-concentration sample.1. Ensure consistent and precise execution of all extraction and reconstitution steps. Use of automated liquid handlers can improve precision.2. Perform stability assessments (e.g., freeze-thaw, bench-top stability) to ensure this compound does not degrade under your experimental conditions.3. Optimize the LC wash method between injections. Inject a blank sample after the highest calibration standard to check for carryover.
Inaccurate Results (%RE outside 85-115%) 1. Improperly prepared calibration standards.2. Use of an inappropriate internal standard.3. Significant and uncorrected matrix effects.1. Carefully prepare calibration standards in the same biological matrix as the study samples. Verify the concentration of the stock solution.2. Use a stable isotope-labeled internal standard for the most accurate correction.3. Evaluate the matrix effect by comparing the analyte's response in a post-extraction spiked sample to a neat solution.
Failure to Separate this compound from 9(R)-PAHSA 1. Use of a non-chiral chromatography column.2. Suboptimal mobile phase for chiral separation.1. A standard C18 column is insufficient. You must use a specialized chiral column.2. Chiral separations are highly dependent on the mobile phase composition. Method development is required to find the optimal conditions for resolving the enantiomers.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for 9-PAHSA quantification in human plasma.

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) >0.99>0.995
Lower Limit of Quantification (LLOQ) Analyte signal ≥ 5x blank signal0.5 - 10 ng/mL
Accuracy (% Recovery) 85-115% of nominal value92.5% - 108.3%
Precision (%RSD) <15%<10%
Extraction Recovery Consistent, precise, and reproducible80-120%
Matrix Effect Internal standard corrects for suppression/enhancementWithin acceptable limits
Specificity / Selectivity No significant interference at the analyte's retention timeNo interfering peaks observed in blank matrix.

Detailed Experimental Protocol: Quantification of this compound in Human Plasma

This protocol describes a general workflow for the extraction and analysis of this compound from human plasma using LC-MS/MS.

1. Sample Preparation & Lipid Extraction

  • Thaw human plasma samples (e.g., 200 µL) on ice.

  • Add a known amount of ¹³C-labeled 9-PAHSA internal standard to each sample.

  • Perform a liquid-liquid extraction using a mixture of phosphate-buffered saline (PBS), methanol, and chloroform. A common ratio is 1:1:2 (aqueous:methanol:chloroform).

  • Vortex the mixture thoroughly and centrifuge to separate the aqueous and organic phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the collected organic phase under a gentle stream of nitrogen.

2. Solid-Phase Extraction (SPE) for Cleanup

  • Reconstitute the dried lipid extract in a non-polar solvent (e.g., hexane or chloroform).

  • Condition a silica-based SPE cartridge with a non-polar solvent.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., 5% ethyl acetate in hexane) to remove neutral lipids.

  • Elute the FAHFA fraction, including this compound, with a more polar solvent (e.g., ethyl acetate).

  • Dry the eluted fraction under nitrogen.

3. LC-MS/MS Analysis

  • Reconstitute the final dried extract in a suitable solvent (e.g., methanol) for injection.

  • Chromatography:

    • Inject the sample onto a reversed-phase C18 column (for general PAHSA isomer separation) or a chiral column (for R/S enantiomer separation).

    • Use a gradient elution with mobile phases such as water and methanol/acetonitrile, often with additives like formic acid or ammonium acetate to improve chromatography.

  • Mass Spectrometry:

    • Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Perform analysis in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both this compound and its internal standard for high selectivity and sensitivity. Common transitions for 9-PAHSA (precursor m/z 537) include fragments at m/z 255 (palmitic acid) and m/z 299 (hydroxystearic acid).

Visualizations

experimental_workflow plasma 1. Plasma Sample (+ Internal Standard) lle 2. Liquid-Liquid Extraction (Chloroform/Methanol/PBS) plasma->lle dry1 3. Dry Down Organic Phase lle->dry1 spe 4. Solid-Phase Extraction (Silica Cartridge) dry1->spe dry2 5. Dry Down Eluate spe->dry2 recon 6. Reconstitute Sample dry2->recon lcms 7. LC-MS/MS Analysis (Negative ESI, MRM) recon->lcms data 8. Data Analysis lcms->data

Caption: Experimental workflow for this compound quantification.

signaling_pathway node_agonist node_agonist node_receptor node_receptor node_pathway node_pathway node_effect node_effect pahsa This compound gpr120 GPR120 pahsa->gpr120 Binds to nfkb NF-κB Pathway gpr120->nfkb Inhibits inflammation Inflammatory Gene Expression nfkb->inflammation Promotes effect Anti-inflammatory Effects inflammation->effect

Caption: Simplified 9-PAHSA anti-inflammatory signaling pathway.

References

Technical Support Center: 9(S)-PAHSA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 9(S)-Palmitic Acid Hydroxy Stearic Acid (9(S)-PAHSA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the this compound signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] In lipidomics, phospholipids are a major contributor to matrix effects, especially in electrospray ionization (ESI).[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of this compound in a neat solvent to the response of this compound spiked into a blank matrix sample after extraction. The percentage difference in the signal indicates the extent of the matrix effect.

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring. A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: Strategies to address matrix effects can be broadly categorized into two approaches: minimizing the effect and compensating for the effect.

  • Minimizing Matrix Effects: This is crucial when high sensitivity is required.

    • Sample Preparation: Effective sample cleanup is a primary way to reduce matrix effects. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can remove interfering components.

    • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is highly effective.

    • Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering molecules. However, this is only feasible if the this compound concentration remains above the limit of quantification.

  • Compensating for Matrix Effects: When matrix effects cannot be eliminated, these methods can be used for accurate quantification.

    • Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects. A stable isotope-labeled internal standard (e.g., ¹³C₁₆-9-PAHSA) is added to the sample at the beginning of the workflow. This internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard ratio.

    • Matrix-Matched Calibration: Calibration standards are prepared in the same biological matrix as the samples to account for matrix-induced changes in ionization efficiency.

    • Standard Addition Method: The sample extract is spiked with known concentrations of the analyte to create a calibration curve within each sample. This method is effective but can be time-consuming.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low and inconsistent this compound signal intensity across replicates. Ion suppression due to matrix effects.1. Dilute the sample: A simple first step to reduce the concentration of interfering matrix components. 2. Optimize chromatography: Adjust the gradient or change the column to improve separation from interfering compounds. 3. Enhance sample cleanup: Incorporate a solid-phase extraction (SPE) step or optimize the liquid-liquid extraction (LLE) to remove phospholipids and other interfering lipids.
High variability in quantification between different sample batches. Inconsistent matrix effects across samples.1. Implement a stable isotope-labeled internal standard: This is the most robust method to correct for sample-to-sample variations in matrix effects. 2. Use matrix-matched calibrants: Prepare calibration curves in a representative blank matrix to normalize for the matrix effect.
Signal enhancement observed for this compound. Co-eluting compounds are enhancing the ionization of the analyte.1. Improve chromatographic separation: Separate the analyte from the enhancing compounds. 2. Utilize a stable isotope-labeled internal standard: This will also compensate for ionization enhancement.
Poor recovery of this compound during sample preparation. Inefficient extraction from the biological matrix.1. Optimize the extraction solvent system: For liquid-liquid extraction, ensure the appropriate ratio of polar and non-polar solvents. 2. Validate the solid-phase extraction protocol: Ensure the correct sorbent and elution solvents are used for this compound.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process the blank biological matrix (e.g., plasma, tissue homogenate) through your entire sample preparation workflow (extraction and cleanup).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Quantification of this compound using Stable Isotope Dilution LC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrumentation and sample type.

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of stable isotope-labeled internal standard (e.g., ¹³C₁₆-9-PAHSA).

  • Lipid Extraction (Liquid-Liquid Extraction):

    • Perform a liquid-liquid extraction using a mixture of chloroform and methanol to separate lipids from other plasma components.

    • Vortex and centrifuge to separate the phases.

    • Collect the organic (lower) phase.

    • Dry the extract under a gentle stream of nitrogen.

  • Sample Cleanup (Solid-Phase Extraction):

    • The dried lipid extract is further purified using a silica-based solid-phase extraction (SPE) column to enrich for PAHSAs and remove interfering lipids.

    • Condition the SPE cartridge with appropriate solvents.

    • Load the resuspended sample.

    • Wash the cartridge to remove impurities.

    • Elute the this compound fraction.

    • Dry the eluate and reconstitute in the final mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid to separate this compound from its isomers.

    • Mass Spectrometric Detection: Detect this compound using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode and negative ionization. The characteristic precursor-to-product ion transitions for 9-PAHSA are typically m/z 537 to 255, 281, and 299.

Data Presentation

Table 1: Comparison of Strategies to Mitigate Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of interfering matrix components.Simple and quick to implement.May lead to analyte concentrations below the limit of quantification.
Optimized Sample Cleanup (LLE/SPE) Removes matrix components prior to analysis.Can significantly reduce matrix effects.Can be time-consuming and may result in analyte loss if not optimized.
Chromatographic Separation Separates the analyte from co-eluting interferences.Highly effective at reducing matrix effects.May require significant method development.
Matrix-Matched Calibrants Calibrants and samples have a similar matrix composition.Compensates for matrix effects.Requires a source of blank matrix; may not account for inter-individual matrix variability.
Standard Addition A calibration curve is generated within each sample.Highly accurate as it accounts for the matrix of each individual sample.Time-consuming and requires a larger sample volume.
Stable Isotope Dilution A labeled internal standard experiences the same matrix effects as the analyte.Considered the gold standard for accuracy and precision; corrects for both matrix effects and extraction variability.Requires synthesis and availability of labeled internal standards, which can be expensive.

Visualizations

experimental_workflow LC-MS/MS Experimental Workflow for this compound Quantification sample Biological Sample (e.g., Plasma) is_spike Spike with Stable Isotope-Labeled Internal Standard (¹³C₁₆-9-PAHSA) sample->is_spike lle Liquid-Liquid Extraction (e.g., Chloroform/Methanol) is_spike->lle spe Solid-Phase Extraction (Silica Cartridge) lle->spe lc_ms LC-MS/MS Analysis (C18 Column, Negative Ion MRM) spe->lc_ms data Data Analysis (Quantification using Analyte/IS Ratio) lc_ms->data

Caption: LC-MS/MS experimental workflow for this compound quantification.

signaling_pathway This compound Anti-Inflammatory Signaling Pathway pahsa This compound gpr120 GPR120 Receptor pahsa->gpr120 Binds to downstream Downstream Signaling Cascade gpr120->downstream Activates nfkb NF-κB Pathway downstream->nfkb Inhibits inflammation Inflammatory Gene Expression nfkb->inflammation Regulates

References

optimizing dosage and treatment regimen for 9(S)-Pahsa in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 9(S)-PAHSA in in vivo studies. The information is compiled to assist in optimizing dosage, treatment regimens, and understanding experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for this compound in mice?

A common and effective dosage reported in several studies is 50 mg/kg administered via oral gavage.[1][2] However, the optimal dosage may vary depending on the specific mouse model and experimental goals.

Q2: What is the appropriate vehicle for dissolving this compound for in vivo administration?

The choice of vehicle is a critical factor that can influence experimental outcomes. One suggested vehicle solution consists of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (v/v/v).[3] It is crucial to avoid vehicles with inherent biological activity, such as olive oil, which contains bioactive molecules that can confound results.[4]

Q3: How should this compound be prepared for oral gavage?

To prepare this compound for oral gavage, weigh the required amount of the compound based on the desired dose and the average weight of the mice in the treatment group.[3] Dissolve the this compound directly into the prepared vehicle. Gentle warming and vortexing can help in dissolution. Ensure the final solution is clear and homogenous before administration.

Q4: What are the expected metabolic effects of this compound administration?

Exogenous supplementation with 9-PAHSA has been shown to have several metabolic benefits. In some studies, it has been observed to lower blood glucose levels, improve glucose tolerance, and enhance insulin sensitivity. It may also stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important incretin hormone. However, it is important to note that there is some conflicting evidence, with some studies reporting no significant improvement in glucose control. These discrepancies may be attributable to differences in experimental protocols.

Q5: What are the known signaling pathways activated by 9-PAHSA?

9-PAHSA is believed to exert its biological effects by acting as a ligand for the G-protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 can initiate downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which is involved in regulating autophagy.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No significant effect on blood glucose or insulin sensitivity. Inappropriate vehicle confounding results. Suboptimal dosage or treatment duration. Differences in mouse strain or diet. Issues with this compound stability or solubility.Ensure the use of an inert vehicle such as a PEG400/Tween-80/water mixture. Perform a dose-response study to determine the optimal dosage for your model. Consider a longer treatment duration, as some effects are more pronounced with chronic administration. Ensure the this compound is fully dissolved and the solution is homogenous before each administration.
High variability in experimental results between animals. Inconsistent gavage technique leading to variable dosing. Differences in food intake or stress levels among animals. Genetic drift in the animal colony.Ensure all personnel are properly trained in oral gavage techniques to ensure consistent administration. Acclimatize animals to handling and gavage procedures to minimize stress. House animals under standardized conditions with ad libitum access to food and water (unless fasting is part of the protocol).
Unexpected inflammatory response. Contamination of the this compound compound. The vehicle itself may be causing an inflammatory reaction.Use high-purity this compound from a reputable supplier. Run a vehicle-only control group to assess any background inflammatory effects of the vehicle.

Quantitative Data Summary

Table 1: Summary of In Vivo Studies with 9-PAHSA Isomers

Study Focus Animal Model Compound Dosage Administration Route Treatment Duration Key Findings Reference
Diabetic Cardiovascular Diseasedb/db mice9-PAHSA50 mg/kgGavage4 weeksReduced blood glucose at 2 weeks, ameliorated vascular calcification, and attenuated myocardial hypertrophy.
Glucose MetabolismDiet-induced obese (DIO) mice9-PAHSA45 mg/kgGavageAcuteNo significant improvement in glucose tolerance.
Glycolipid MetabolismHFD/STZ-induced diabetic miceS-9-PAHSALow and High dosesNot specifiedNot specifiedHigh-dose S-9-PAHSA improved insulin resistance and lowered ox-LDL.
Diabetes-Associated Cognitive ImpairmentHigh-fat diet (HFD) miceS-9-PAHSANot specifiedOral administration5 monthsImproved glucose homeostasis and showed protective effects against cognitive impairment.
Glucose ControlDiet-induced obese (DIO) mice5-PAHSA and 9-PAHSANot specifiedNot specifiedAcute and subchronicDid not significantly improve the deranged metabolic status.

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage

1. Materials:

  • This compound powder
  • Polyethylene glycol 400 (PEG400)
  • Tween-80 (Polysorbate 80)
  • Sterile water
  • Sterile microcentrifuge tubes
  • Vortex mixer
  • Animal scale
  • Oral gavage needles (20-22 gauge, ball-tipped)
  • Syringes (1 mL)

2. Vehicle Preparation:

  • Prepare the vehicle solution by mixing 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (v/v/v).
  • For example, to make 10 mL of vehicle, mix 5 mL of PEG400, 50 µL of Tween-80, and 4.95 mL of sterile water.
  • Vortex thoroughly to ensure a homogenous solution.

3. This compound Solution Preparation:

  • Weigh the mice to be treated to determine the average body weight.
  • Calculate the total amount of this compound needed based on the desired dosage (e.g., 50 mg/kg) and the number of animals.
  • Weigh the this compound powder and place it in a sterile microcentrifuge tube.
  • Add the appropriate volume of the prepared vehicle to the tube.
  • Gently warm the tube and vortex until the this compound is completely dissolved and the solution is clear.

4. Administration:

  • Weigh each mouse individually on the day of dosing to calculate the precise volume to be administered.
  • Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with an appropriate oral gavage needle.
  • Gently restrain the mouse and carefully insert the gavage needle into the esophagus.
  • Slowly dispense the solution.
  • Return the mouse to its cage and monitor for any signs of distress.

Visualizations

experimental_workflow Experimental Workflow for In Vivo this compound Administration cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis vehicle_prep Prepare Vehicle (PEG400, Tween-80, Water) pahsa_prep Dissolve this compound in Vehicle vehicle_prep->pahsa_prep weigh_mice Weigh Mice pahsa_prep->weigh_mice calculate_dose Calculate Dose Volume weigh_mice->calculate_dose gavage Oral Gavage calculate_dose->gavage monitor Monitor Animal Health gavage->monitor collect_samples Collect Blood/Tissue Samples monitor->collect_samples assays Perform Metabolic Assays (e.g., Glucose Tolerance Test) collect_samples->assays

Caption: Workflow for this compound in vivo experiments.

signaling_pathway Proposed Signaling Pathway of 9-PAHSA cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_autophagy Autophagy Regulation cluster_effects Cellular Effects PAHSA 9-PAHSA GPR120 GPR120/FFAR4 PAHSA->GPR120 activates PI3K PI3K GPR120->PI3K activates AntiInflammatory Anti-inflammatory Effects GPR120->AntiInflammatory AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits Metabolic Improved Glucose Metabolism Autophagy->Metabolic

Caption: 9-PAHSA signaling via GPR120 and PI3K/AKT/mTOR.

References

Technical Support Center: Refining Purification Methods for Synthetic 9(S)-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities include the R-enantiomer (9(R)-PAHSA), regioisomers (e.g., 5-PAHSA and other positional isomers), unreacted starting materials such as palmitic acid and 9-hydroxystearic acid, and byproducts from side reactions. The presence and proportion of these impurities will depend on the synthetic route employed.

Q2: Which chromatographic method is best for purifying synthetic this compound?

A2: A multi-step chromatographic approach is typically most effective. Initial purification is often achieved using silica gel column chromatography to remove major impurities. This is followed by chiral High-Performance Liquid Chromatography (HPLC) to separate the S- and R-enantiomers, which is crucial for obtaining high enantiomeric purity.[1] Solid-Phase Extraction (SPE) can also be used as a preliminary purification step to isolate fatty acid esters.[2][3]

Q3: How can I confirm the enantiomeric purity of my purified this compound?

A3: Chiral HPLC is the gold standard for determining the enantiomeric purity of 9-PAHSA.[1] By comparing the retention time of your sample to that of known standards for 9(R)-PAHSA and this compound, you can quantify the enantiomeric excess. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, such as Mosher's acid chloride, and measurement of optical rotation.[1]

Q4: My this compound is degrading during purification. What can I do to minimize this?

A4: this compound, being an ester, can be susceptible to hydrolysis. To minimize degradation, it is important to use anhydrous solvents and avoid prolonged exposure to acidic or basic conditions. Purification steps should be carried out at low temperatures whenever possible.

Troubleshooting Guides

Silica Gel Column Chromatography
Issue Potential Cause(s) Troubleshooting Steps
Poor Separation of this compound from Non-polar Impurities - Inappropriate solvent system polarity.- Column overloading.- Irregular column packing.- Adjust Solvent System: Start with a non-polar mobile phase (e.g., hexane) and gradually increase polarity with a solvent like ethyl acetate in a gradient elution.- Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size.- Repack Column: Ensure the silica gel is packed uniformly to avoid channeling.
Co-elution of Polar Impurities with this compound - Solvent polarity increased too quickly.- Shallow the Gradient: Use a more gradual increase in the polar solvent to improve resolution.
Compound Tailing - Interaction of the carboxylic acid moiety with acidic silica gel.- Deactivate Silica Gel: Add a small percentage of a volatile acid (e.g., acetic acid) to the mobile phase or pre-treat the silica gel with a base like triethylamine.
Chiral HPLC Separation
Issue Potential Cause(s) Troubleshooting Steps
Poor Resolution Between this compound and 9(R)-PAHSA Peaks - Incorrect mobile phase composition.- Column temperature not optimal.- Inappropriate chiral stationary phase.- Optimize Mobile Phase: Adjust the ratio of solvents (e.g., Methanol/Water/Formic Acid) as a subtle change can significantly impact resolution.- Adjust Temperature: Vary the column temperature as it can affect the interactions between the enantiomers and the stationary phase.- Select Appropriate Column: Ensure the chiral column (e.g., Lux 3 μm Cellulose-3) is suitable for separating fatty acid ester enantiomers.
Peak Splitting or Broadening - Column contamination or degradation.- Sample solvent incompatible with the mobile phase.- Flush the Column: Use a strong, compatible solvent to wash the column.- Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.
Loss of Retention Time Stability - Column degradation.- "Memory effect" from previous runs with different additives.- Column Regeneration: Follow the manufacturer's protocol for column regeneration. This may involve flushing with a series of strong solvents.- Dedicate a Column: If possible, dedicate a chiral column to a specific method to avoid memory effects from different additives.

Quantitative Data Summary

The following tables provide illustrative data on the expected yield and purity of this compound at different stages of purification. Actual results may vary depending on the specific experimental conditions.

Table 1: Typical Yield and Purity after Silica Gel Column Chromatography

Parameter Crude Product After Silica Column
Yield (%) 10075 - 85
Purity (by HPLC, %) (Combined R/S isomers) 60 - 70> 90
Enantiomeric Excess (% ee of S-isomer) ~0 (racemic)~0 (racemic)

Table 2: Performance of Chiral HPLC for this compound Purification

Parameter Value
Typical Yield (%) 80 - 90 (for the S-isomer fraction)
Final Purity (by HPLC, %) > 98
Final Enantiomeric Excess (% ee of S-isomer) > 99

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and level bed.

  • Sample Loading: Dissolve the crude synthetic this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica bed.

  • Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the purified PAHSA (R and S isomers will co-elute) and evaporate the solvent under reduced pressure.

Protocol 2: Chiral Separation of this compound and 9(R)-PAHSA by HPLC
  • System Preparation: Use an HPLC system with a suitable chiral column (e.g., Lux 3 μm Cellulose-3).

  • Mobile Phase: Prepare a mobile phase of Methanol/Water/Formic Acid (96:4:0.1, v/v/v) and degas it thoroughly.

  • Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the purified racemic PAHSA from the silica gel chromatography step in the mobile phase.

  • Injection: Inject the sample onto the column.

  • Isocratic Elution: Perform the chromatographic run using the prepared mobile phase under isocratic conditions.

  • Fraction Collection: Collect the separated peaks corresponding to this compound and 9(R)-PAHSA.

  • Purity Analysis: Re-inject a small aliquot of the collected this compound fraction to confirm its purity and enantiomeric excess.

  • Solvent Evaporation: Evaporate the solvent from the collected fraction containing pure this compound.

Visualizations

experimental_workflow crude Crude Synthetic This compound (Racemic) silica Silica Gel Column Chromatography crude->silica racemic_purified Purified Racemic 9-PAHSA silica->racemic_purified chiral_hplc Chiral HPLC Separation racemic_purified->chiral_hplc s_pahsa Pure this compound chiral_hplc->s_pahsa r_pahsa 9(R)-PAHSA (byproduct) chiral_hplc->r_pahsa analysis Purity & Enantiomeric Excess Analysis s_pahsa->analysis

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Chiral HPLC Resolution check_mobile_phase Is mobile phase composition optimal? start->check_mobile_phase adjust_mobile_phase Adjust solvent ratios check_mobile_phase->adjust_mobile_phase No check_temp Is column temperature optimal? check_mobile_phase->check_temp Yes adjust_mobile_phase->check_mobile_phase adjust_temp Vary temperature check_temp->adjust_temp No check_column Is the chiral column appropriate and healthy? check_temp->check_column Yes adjust_temp->check_temp flush_column Flush or regenerate column check_column->flush_column No success Resolution Improved check_column->success Yes replace_column Consider a different chiral stationary phase flush_column->replace_column Still poor flush_column->success replace_column->success

Caption: A logical workflow for troubleshooting poor chiral HPLC resolution.

signaling_pathway cluster_cell Target Cell (e.g., Adipocyte, Macrophage) s_pahsa This compound gpr120 GPR120 s_pahsa->gpr120 activates beta_arrestin β-Arrestin 2 gpr120->beta_arrestin recruits tab1 TAB1 beta_arrestin->tab1 binds tak1 TAK1 tab1->tak1 inhibits nf_kb_inhibition Inhibition of NF-κB Pathway tak1->nf_kb_inhibition anti_inflammatory Anti-inflammatory Effects nf_kb_inhibition->anti_inflammatory

References

Technical Support Center: Enantiomeric Separation of PAHSAs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantiomeric separation of Palmitic Acid Hydroxy Stearic Acids (PAHSAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chiral separation of these bioactive lipids.

Frequently Asked Questions (FAQs)

Q1: Why is the enantiomeric separation of PAHSAs important?

The biological activity of PAHSAs can be stereospecific. For instance, the S-enantiomer of 9-PAHSA has shown greater potential in improving insulin sensitivity and glucose metabolism compared to its R-enantiomer. Therefore, accurate separation and quantification of individual enantiomers are crucial for understanding their specific physiological roles and for the development of targeted therapeutics.

Q2: What are the most common analytical techniques for separating PAHSA enantiomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques for the enantiomeric separation of PAHSAs. Both methods are typically coupled with mass spectrometry (MS) for sensitive and specific detection.

Q3: Which type of chiral stationary phase (CSP) is most effective for PAHSA separation?

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated high success rates for the enantioseparation of PAHSAs and other fatty acid esters of hydroxy fatty acids. Columns with tris(3,5-dimethylphenylcarbamate) or tris-(3-chloro-5-methylphenylcarbamate) derivatives of amylose have been shown to be effective.

Q4: What are typical mobile phases used for the HPLC separation of PAHSA enantiomers?

For reversed-phase HPLC, a common mobile phase consists of a mixture of methanol, water, and an acidic modifier like formic acid (e.g., Methanol/Water/Formic Acid 96:4:0.1, v/v/v). The acidic modifier helps to improve peak shape and ionization efficiency for mass spectrometry detection.

Q5: How can I prepare biological samples for PAHSA enantiomeric analysis?

Sample preparation typically involves a lipid extraction step, such as a Bligh-Dyer or Folch extraction, to isolate the total lipid fraction from the biological matrix (e.g., plasma, tissue). This is often followed by solid-phase extraction (SPE) to enrich the PAHSA fraction and remove interfering lipids. The enriched sample is then reconstituted in a solvent compatible with the initial mobile phase conditions.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The chromatogram shows a single, broad peak or two poorly resolved peaks for the PAHSA enantiomers.

Potential Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient stereoselectivity for PAHSAs. Screen different polysaccharide-based columns (e.g., amylose vs. cellulose derivatives).
Incorrect Mobile Phase Composition The polarity and composition of the mobile phase are critical. For reversed-phase HPLC, systematically vary the ratio of the organic modifier (e.g., methanol) to the aqueous phase. For SFC, adjust the type and percentage of the co-solvent (e.g., methanol, ethanol).
Suboptimal Temperature Lowering the column temperature can sometimes enhance chiral recognition and improve resolution. Experiment with temperatures between 10°C and 25°C.
Incompatible Mobile Phase Additive The choice and concentration of the acidic or basic additive can influence the interaction between the analytes and the CSP. For LC-MS applications with negative ionization, formic acid is a common choice.
Issue 2: Peak Tailing and Poor Peak Shape

Symptom: Chromatographic peaks for PAHSA enantiomers are asymmetrical, with a pronounced "tail."

Potential Cause Troubleshooting Step
Secondary Interactions with Stationary Phase PAHSAs, being long-chain lipids, can have secondary hydrophobic interactions with the stationary phase. The addition of a small amount of an acidic modifier (e.g., 0.1% formic acid) can help to minimize these interactions and improve peak shape.[1]
Sample Overload Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample and re-injecting.
Inappropriate Sample Solvent The sample should be dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[2]
Column Contamination Contaminants from previous injections can affect peak shape. Flush the column with a strong solvent recommended by the manufacturer.
Extra-column Dead Volume Excessive tubing length or poorly made connections can contribute to peak broadening. Ensure that all connections are secure and that the tubing length is minimized.
Issue 3: Low Signal Intensity or Poor Sensitivity

Symptom: The peaks for the PAHSA enantiomers are very small, making accurate quantification difficult.

Potential Cause Troubleshooting Step
Inefficient Ionization in Mass Spectrometer For LC-MS analysis of PAHSAs, negative ion mode is typically required. Ensure the mass spectrometer is operating in the correct mode. The addition of a suitable mobile phase modifier (e.g., formic acid) can enhance ionization.
Suboptimal MS Parameters Optimize the MS parameters, including the precursor and product ions for multiple reaction monitoring (MRM), collision energy, and source parameters (e.g., capillary voltage, gas flow rates).
Sample Loss During Preparation The multi-step sample preparation process can lead to sample loss. Validate the extraction and SPE steps for recovery. Consider using an isotopically labeled internal standard for PAHSAs to correct for sample loss.
Analyte Aggregation Due to their long aliphatic chains, PAHSAs may aggregate in certain solvents, leading to poor transfer and ionization. Ensure the sample is fully solubilized in the reconstitution solvent. Mild sonication may help to break up aggregates.

Experimental Protocols

Detailed Methodology for HPLC-MS/MS Enantiomeric Separation of 9-PAHSA

This protocol is adapted from validated methods for the chiral separation of 9-PAHSA enantiomers.

1. Sample Preparation

  • Lipid Extraction: Extract total lipids from the biological sample (e.g., 100 µL of plasma) using a modified Bligh-Dyer method.

  • Solid-Phase Extraction (SPE): Use a silica-based SPE cartridge to enrich the FAHFA fraction.

    • Condition the cartridge with hexane.

    • Load the lipid extract.

    • Wash with a non-polar solvent (e.g., hexane) to remove non-polar lipids.

    • Elute the FAHFA fraction with a more polar solvent mixture (e.g., diethyl ether/acetic acid).

  • Reconstitution: Evaporate the eluent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

2. HPLC-MS/MS Conditions

ParameterCondition
HPLC System Standard HPLC or UHPLC system
Column Lux 3 µm Cellulose-3 (or equivalent amylose/cellulose-based chiral column)
Mobile Phase Isocratic elution with Methanol/Water/Formic Acid (96:4:0.1, v/v/v)
Flow Rate Optimize for your system (a starting point is 0.5 mL/min)
Column Temperature 25°C (can be optimized)
Injection Volume 5-10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Precursor ion (m/z) → Product ions (m/z): 537.5 → 255.2, 281.2, 299.2

3. Data Analysis

  • Integrate the peak areas for the S- and R-enantiomers.

  • The S-enantiomer is expected to elute before the R-enantiomer under these conditions.

Detailed Methodology for SFC-MS/MS Enantiomeric Separation of PAHSAs

Supercritical Fluid Chromatography (SFC) offers a "greener" alternative with faster separation times.

1. Sample Preparation

  • Follow the same lipid extraction and SPE enrichment protocol as for the HPLC-MS/MS method.

  • Reconstitute the final extract in a solvent suitable for SFC injection, such as methanol.

2. SFC-MS/MS Conditions

ParameterCondition
SFC System A modern SFC system with MS coupling capability
Column Lux i-Amylose-3 (or similar amylose-based chiral column)
Mobile Phase Supercritical CO2 with a co-solvent gradient of methanol/acetonitrile
Flow Rate 1.5 - 2.0 mL/min
Back Pressure 1500 - 2000 psi
Column Temperature 35 - 40°C
Injection Volume 1-5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Precursor ion (m/z) → Product ions (m/z): 537.5 → 255.2, 281.2, 299.2

Data Presentation

Table 1: Comparison of Chromatographic Conditions for 9-PAHSA Enantiomeric Separation

Parameter HPLC-MS Method SFC-MS Method
Column Lux 3 µm Cellulose-3Lux i-Amylose-3
Mobile Phase Methanol/Water/Formic Acid (96:4:0.1)CO2 with Methanol/Acetonitrile gradient
Elution Mode IsocraticGradient
Typical Run Time 25-30 minutes5-10 minutes
Elution Order S-enantiomer then R-enantiomerVaries with conditions

Table 2: Typical Quantitative Performance of a Validated LC-MS/MS Method for 9-PAHSA

Validation Parameter Typical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL
Accuracy 85-115% of nominal concentration
Precision (CV%) < 15%
Recovery 80-120%

Visualizations

Experimental Workflow for PAHSA Enantiomeric Separation

G Experimental Workflow for PAHSA Enantiomeric Separation cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma/Tissue) LipidExtraction Lipid Extraction (e.g., Bligh-Dyer) BiologicalSample->LipidExtraction SPE Solid-Phase Extraction (SPE) LipidExtraction->SPE Reconstitution Reconstitution SPE->Reconstitution Injection Injection Reconstitution->Injection ChiralColumn Chiral Column (HPLC or SFC) Injection->ChiralColumn MS Mass Spectrometry (MS/MS) ChiralColumn->MS DataAcquisition Data Acquisition MS->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration

Caption: A generalized workflow for the enantiomeric separation of PAHSAs.

Signaling Pathway of S-9-PAHSA via GPR40

G S-9-PAHSA Signaling via GPR40 PAHSA S-9-PAHSA GPR40 GPR40 PAHSA->GPR40 binds Gq Gq protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin Insulin Secretion Ca2_release->Insulin PKC->Insulin

Caption: Simplified signaling cascade of S-9-PAHSA through GPR40 activation.[3]

References

quality control measures for 9(S)-Pahsa stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling 9(S)-Palmitic Acid Hydroxy Stearic Acid (9(S)-PAHSA) stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the quality and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). The choice of solvent will depend on the specific requirements of your experiment and the compatibility with your cell culture or in vivo model. For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity.

Q2: What is the recommended storage temperature and duration for this compound stock solutions?

A2: For long-term stability, this compound stock solutions should be stored at -80°C. Under these conditions, the solution can be stable for up to two years. For short-term storage, -20°C is acceptable for up to one month. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: What is the expected purity of commercially available this compound?

A3: High-quality this compound should have a purity of greater than 99%. Always refer to the certificate of analysis provided by the supplier for batch-specific purity information.

Q4: How can I verify the concentration of my this compound stock solution?

A4: The concentration of your stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) and a certified reference standard.

Troubleshooting Guide

Issue 1: Precipitation is observed in my this compound stock solution upon storage or after dilution in aqueous buffer.

  • Possible Cause A: The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles.

    • Solution: Store aliquots at -80°C and minimize freeze-thaw cycles. Before use, gently warm the vial to room temperature and vortex to ensure complete dissolution.

  • Possible Cause B: The solubility of this compound in the aqueous buffer is low.

    • Solution: When diluting the stock solution, add it to the aqueous buffer while vortexing to ensure rapid mixing. If precipitation persists, consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) or a different formulation approach.

Issue 2: Inconsistent or unexpected results in my cell-based assays.

  • Possible Cause A: Degradation of the this compound stock solution. The primary degradation pathways for fatty acid esters are hydrolysis and oxidation. Hydrolysis will yield palmitic acid and 9-hydroxystearic acid.

    • Solution: Perform a quality control check on your stock solution using HPLC-MS/MS to look for the presence of degradation products. The expected [M-H]⁻ ion for intact this compound is m/z 537.9. Look for the appearance of ions corresponding to palmitic acid (m/z 255.2) and 9-hydroxystearic acid (m/z 299.2).

  • Possible Cause B: The final concentration of the organic solvent (e.g., DMSO) is too high in the cell culture medium, causing cellular stress or toxicity.

    • Solution: Ensure the final solvent concentration in your assay is below 0.5%. Prepare intermediate dilutions of your stock solution in the appropriate solvent before adding it to the culture medium.

  • Possible Cause C: The this compound may be binding to plasticware.

    • Solution: Use low-adhesion microplates and pipette tips. It is also advisable to prepare working solutions fresh for each experiment.

Quantitative Data Summary

The stability of this compound stock solutions is critical for reproducible experimental outcomes. The following table summarizes the recommended storage conditions and expected stability.

SolventStorage TemperatureRecommended Storage Duration
DMSO-80°CUp to 2 years
-20°CUp to 1 month
Ethanol-80°CUp to 2 years
-20°CUp to 1 month

Note: This data is compiled from various sources and represents general guidance. It is recommended to perform your own stability studies for long-term experiments.

Experimental Protocols

Protocol 1: Quality Control of this compound Stock Solution by HPLC-MS/MS

This protocol outlines a method to assess the purity and integrity of a this compound stock solution.

1. Materials:

  • This compound stock solution (in DMSO or ethanol)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • C18 reversed-phase HPLC column

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

2. Sample Preparation:

  • Dilute a small aliquot of the this compound stock solution in methanol to a final concentration of approximately 1 µg/mL.

3. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid

  • Gradient: A suitable gradient from 50% to 100% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM):

    • Intact this compound: Precursor ion m/z 537.9 → Product ions m/z 255.2 (palmitate) and m/z 299.2 (9-hydroxystearate)

    • Palmitic Acid (degradation product): Precursor ion m/z 255.2 → Product ion m/z 255.2

    • 9-Hydroxystearic Acid (degradation product): Precursor ion m/z 299.2 → Product ion m/z 281.2 (loss of water)

5. Data Analysis:

  • Assess the purity by integrating the peak area of this compound relative to the total peak area of all detected compounds.

  • Monitor for the presence of peaks corresponding to the degradation products.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for QC of this compound Stock Solution stock_solution This compound Stock (DMSO or Ethanol) dilution Dilute in Methanol (1 µg/mL) stock_solution->dilution hplc_injection Inject into HPLC-MS/MS dilution->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection Negative ESI-MS/MS Detection (MRM) separation->detection data_analysis Data Analysis: Purity & Degradation Assessment detection->data_analysis

Caption: Experimental workflow for QC of this compound stock solution.

signaling_pathway Figure 2. Simplified this compound Signaling Pathway cluster_cell Target Cell GPR120 GPR120 Gq_protein Gq Protein GPR120->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release downstream_effects Downstream Effects: - Improved Insulin Sensitivity - Anti-inflammatory Response Ca_release->downstream_effects PAHSA This compound PAHSA->GPR120 Binds to

Caption: Simplified this compound signaling pathway.

troubleshooting_logic Figure 3. Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_stock Check Stock Solution (QC Protocol 1) start->check_stock check_solvent Solvent Concentration in Assay < 0.5%? check_stock->check_solvent [Purity OK] solution_new_stock Prepare Fresh Stock Solution check_stock->solution_new_stock [Degradation Detected] check_plasticware Using Low-Adhesion Plasticware? check_solvent->check_plasticware [Yes] solution_adjust_dilution Adjust Dilution Strategy check_solvent->solution_adjust_dilution [No] solution_change_plasticware Switch to Low-Adhesion Plasticware check_plasticware->solution_change_plasticware [No]

Caption: Troubleshooting logic for inconsistent results.

Validation & Comparative

9(S)-PAHSA: A Promising Therapeutic Target for Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison and Validation Guide for Researchers and Drug Development Professionals

The growing prevalence of type 2 diabetes (T2DM) necessitates the exploration of novel therapeutic targets. Among these, 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA), an endogenous lipid from the fatty acid esters of hydroxy fatty acids (FAHFA) family, has emerged as a compelling candidate due to its anti-diabetic and anti-inflammatory properties.[1][2] This guide provides a comprehensive validation of this compound as a therapeutic target, presenting experimental data, detailed protocols, and a comparative analysis against existing therapeutic strategies.

Efficacy of this compound in Preclinical Models of Diabetes

Studies in rodent models of diet-induced obesity and insulin resistance have demonstrated the potential of this compound to improve glucose homeostasis. Administration of 9-PAHSA has been shown to lower blood glucose, improve glucose tolerance, and enhance insulin sensitivity.[3][4][5] Notably, the S-enantiomer, this compound, exhibits greater potency in stimulating glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake compared to its R-enantiomer.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of 9-PAHSA on diabetes-related parameters.

Table 1: Effects of 9-PAHSA on Glucose Homeostasis in Diabetic Mouse Models

ParameterMouse ModelTreatmentDosageDurationOutcomeReference
Fasting Blood GlucoseHigh-Fat Diet (HFD)9-PAHSA50 mg/kg4 weeksNo significant effect
Fasting Blood Glucosedb/db mice9-PAHSA50 mg/kg2 weeksSignificant reduction
Glucose Tolerance (IPGTT)HFD-induced DACIS-9-PAHSA30 mg/kg/day30 daysImproved glucose tolerance
Insulin Tolerance (ITT)HFD-induced DACIS-9-PAHSA30 mg/kg/day30 daysImproved insulin sensitivity
Glucose-Stimulated Insulin Secretion (GSIS)Human islets (in vitro)9-PAHSA20 µM-Potentiated GSIS
Insulin SecretionDiabetic miceS-9-PAHSAHigh-dose-Increased GLP-1

Table 2: Comparative Effects of 9-PAHSA Enantiomers

ParameterModelThis compound Effect9(R)-PAHSA EffectReference
Glucose-Stimulated Insulin Secretion (GSIS)In vitroPotentiatedNo effect
Insulin-Stimulated Glucose UptakeAdipocytes (in vitro)AugmentedNo effect
Anti-inflammatory EffectsImmune cells (in vitro)Attenuated LPS-induced chemokine/cytokine expressionAttenuated LPS-induced chemokine/cytokine expression

Mechanism of Action: Signaling Pathways of this compound

9-PAHSA exerts its effects through multiple signaling pathways, primarily involving G-protein coupled receptors (GPCRs).

  • GPR120 Activation: In adipocytes, 9-PAHSA signals through GPR120 to enhance insulin-stimulated glucose uptake.

  • GPR40 Activation: In pancreatic β-cells, PAHSAs can activate GPR40, which contributes to enhanced glucose-stimulated insulin secretion.

  • PI3K/AKT Pathway: this compound has been shown to upregulate the PI3K/AKT pathway, which is crucial for insulin signaling and cell survival.

  • Autophagy Enhancement: Studies indicate that 9-PAHSA can regulate glycolipid metabolism by enhancing autophagy.

Below is a diagram illustrating the proposed signaling pathways of this compound.

9S-PAHSA Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Adipocyte, Pancreatic β-cell) cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling 9S-PAHSA 9S-PAHSA GPR120 GPR120 9S-PAHSA->GPR120 GPR40 GPR40 9S-PAHSA->GPR40 Autophagy ↑ Autophagy 9S-PAHSA->Autophagy Modulates PI3K PI3K GPR120->PI3K Activates GSIS ↑ GSIS GPR40->GSIS Stimulates AKT AKT PI3K->AKT Activates Glucose_Uptake ↑ Glucose Uptake AKT->Glucose_Uptake Promotes

Caption: Signaling pathways of this compound in metabolic regulation.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the validation of this compound.

In Vivo Model: High-Fat Diet (HFD)-Induced Diabetic Mice
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: Mice are fed a high-fat diet (typically 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia. Control mice are fed a standard chow diet.

  • This compound Administration: this compound is typically administered via oral gavage. A common dosage is 30 mg/kg of body weight per day. The vehicle control is often a solution of 0.5% carboxymethylcellulose.

  • Duration of Treatment: Treatment duration can range from a few weeks to several months, depending on the study's endpoints.

Intraperitoneal Glucose Tolerance Test (IPGTT)
  • Fasting: Mice are fasted overnight (12-16 hours) with free access to water.

  • Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.

  • Glucose Injection: A 20% glucose solution is administered via intraperitoneal injection at a dose of 2 g/kg of body weight.

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Insulin Tolerance Test (ITT)
  • Fasting: Mice are fasted for 4-6 hours.

  • Baseline Glucose: A baseline blood glucose measurement is taken.

  • Insulin Injection: Human insulin is administered intraperitoneally at a dose of 0.75 U/kg of body weight.

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 45, and 60 minutes post-injection.

  • Data Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.

In Vitro Assay: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
  • Islet Isolation: Pancreatic islets are isolated from mice or humans using collagenase digestion followed by density gradient centrifugation.

  • Pre-incubation: Isolated islets are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (e.g., 2.8 mM) for 1 hour.

  • Stimulation: Islets are then incubated in KRBB with low glucose, high glucose (e.g., 16.7 mM), or high glucose plus the test compound (e.g., 20 µM this compound) for 1 hour.

  • Insulin Measurement: The supernatant is collected, and insulin concentration is measured using an ELISA kit.

  • Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets.

The following diagram illustrates a typical experimental workflow for validating a therapeutic target like this compound.

Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_comparison Comparative Analysis receptor_binding Receptor Binding Assays (GPR40, GPR120) cell_based Cell-based Assays (GSIS, Glucose Uptake) receptor_binding->cell_based model Diabetic Animal Model (e.g., HFD-fed mice) cell_based->model treatment This compound Treatment model->treatment assessment Metabolic Assessment (IPGTT, ITT, etc.) treatment->assessment tissue Tissue Analysis (Histology, Gene Expression) assessment->tissue alternative Comparison with Alternative Therapies assessment->alternative

References

A Comparative Analysis of 9(S)-PAHSA and Other FAHFAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 9(S)-Palmitic Acid Hydroxy Stearic Acid (PAHSA) and other members of the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) family. This document summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways to facilitate an objective evaluation of these promising bioactive lipids.

Introduction to the FAHFA Family

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2] Discovered in 2014, these lipids are formed by the esterification of a fatty acid to a hydroxyl group of a hydroxy fatty acid.[3][4] The diversity within the FAHFA family is vast, with numerous isomers identified based on the constituent fatty and hydroxy fatty acids, as well as the position of the ester linkage.[5] Among these, the Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) have garnered significant attention, with the 9-PAHSA and 5-PAHSA regioisomers being particularly well-studied for their therapeutic potential in metabolic and inflammatory diseases. This guide focuses on a comparative analysis of 9(S)-PAHSA against other FAHFA family members, providing a data-driven overview of their biological activities.

Comparative Biological Activities

The biological effects of FAHFAs are diverse and often isomer-specific. Key activities include potent anti-inflammatory effects and significant roles in regulating glucose metabolism.

Anti-Inflammatory Effects

Several FAHFA family members exhibit potent anti-inflammatory activities. 9-PAHSA, for instance, has been shown to reduce the secretion of pro-inflammatory cytokines and chemokines. This is achieved, in part, through the activation of G protein-coupled receptor 120 (GPR120), which leads to the inhibition of the pro-inflammatory NF-κB pathway. Comparative studies indicate that the anti-inflammatory potency can vary between different FAHFA isomers. For example, while both this compound and 9(R)-PAHSA exhibit anti-inflammatory effects, some studies suggest differences in their potency. Other FAHFA families, such as those derived from docosahexaenoic acid (DHA), like 13-DHAHLA, also possess anti-inflammatory properties.

Metabolic Effects

FAHFAs play a significant role in regulating glucose metabolism, primarily through the activation of GPR40 and GPR120, leading to enhanced insulin secretion and improved insulin sensitivity. Stereochemistry plays a crucial role in these metabolic effects, with the S-enantiomer of 9-PAHSA demonstrating greater potency in certain assays.

Data Presentation: Quantitative Comparison of FAHFA Activities

FAHFA MemberTarget/ActivityAssayPotency (EC50/IC50)Key Findings
This compound Glucose-Stimulated Insulin Secretion (GSIS) & Glucose UptakeIn vitro cellular assaysNot specifiedMore potent than 9(R)-PAHSA.
9(R)-PAHSA Glucose-Stimulated Insulin Secretion (GSIS) & Glucose UptakeIn vitro cellular assaysNot specifiedLess potent than this compound.
9-PAHSA GPR120 ActivationReceptor Activation Assay~19 µMWeak agonist activity observed.
9-PAHSA GPR40 ActivationReceptor Activation AssayActivates GPR40Mediates augmentation of Glucose-Stimulated Insulin Secretion.
5-PAHSA Anti-inflammatory (CXCL10 secretion inhibition)LPS-stimulated macrophage assayLess potent than 9-PAHSA at 10 µMOnly the highest concentration (100 µM) showed a significant reduction.
9-PAHSA Anti-inflammatory (CXCL10 secretion inhibition)LPS-stimulated macrophage assayMore potent than 5-PAHSAShowed significant reduction at 10 µM and 100 µM.
13-DHAHLA Anti-inflammatoryLPS-stimulated macrophage assayNot specifiedExerted anti-inflammatory and pro-resolving properties.
9-POHSA Anti-inflammatory (IL-1β and IL-6 suppression)LPS-stimulated RAW 264.7 cellsNot specifiedExhibited anti-inflammatory effects.
9-OAHSA Anti-inflammatory (IL-1β and IL-6 suppression)LPS-stimulated RAW 264.7 cellsNot specifiedExhibited anti-inflammatory effects.

Signaling Pathways

The biological activities of 9-PAHSA and other FAHFAs are mediated through complex signaling pathways. Activation of GPR120 and GPR40 initiates downstream cascades that influence inflammation and metabolism.

FAHFA Signaling Pathways cluster_metabolic Metabolic Effects (primarily this compound) cluster_inflammatory Anti-inflammatory Effects (9-PAHSA & other FAHFAs) FAHFA_S This compound GPR40 GPR40 FAHFA_S->GPR40 PLC_M PLC GPR40->PLC_M IP3_DAG IP3 / DAG PLC_M->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC IP3_DAG->Ca_PKC Insulin_Secretion Insulin Secretion Ca_PKC->Insulin_Secretion FAHFA_I 9-PAHSA / other FAHFAs GPR120 GPR120 FAHFA_I->GPR120 Beta_Arrestin2 β-Arrestin 2 GPR120->Beta_Arrestin2 TAB1_TAK1 TAB1/TAK1 IKK_NEMO IKKβ/NEMO NFkB_Inhibition NF-κB Inhibition Cytokine_Reduction ↓ Pro-inflammatory Cytokines NFkB_Inhibition->Cytokine_Reduction

Caption: Signaling pathways for metabolic and anti-inflammatory effects of FAHFAs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of FAHFAs.

Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Objective: To measure the amount of insulin secreted by pancreatic β-cells in response to glucose, with and without the presence of a FAHFA.

  • Cell Lines: INS-1E cells, MIN6 cells, or primary pancreatic islets.

  • Protocol:

    • Cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

    • The buffer is then replaced with a high-glucose buffer (e.g., 16.7 mM glucose) with or without the test FAHFA (e.g., this compound or 9(R)-PAHSA) at various concentrations.

    • After a defined incubation period (e.g., 1 hour), the supernatant is collected.

    • The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

    • Results are typically normalized to the total protein content of the cells.

Insulin-Stimulated Glucose Uptake Assay
  • Objective: To measure the rate of glucose uptake by insulin-sensitive cells (e.g., adipocytes, muscle cells) in the presence of insulin and a test FAHFA.

  • Cell Lines: 3T3-L1 adipocytes, primary adipocytes, or muscle cells.

  • Protocol:

    • Differentiated adipocytes are serum-starved for several hours.

    • Cells are then treated with a test FAHFA for a specified duration.

    • Insulin is added to stimulate glucose uptake.

    • A radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose, is added for a short period (e.g., 10-15 minutes).

    • The reaction is stopped by washing the cells with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • Non-specific uptake is determined in the presence of an inhibitor of glucose transport (e.g., cytochalasin B) and subtracted from all values.

G-Protein Coupled Receptor (GPCR) Activation Assay
  • Objective: To determine if a FAHFA can activate a specific GPCR (e.g., GPR40, GPR120) and to quantify its potency.

  • Methodology: Typically involves cells engineered to express the receptor of interest and a reporter system that responds to receptor activation. Common methods include:

    • Calcium Mobilization Assay: Measures changes in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye.

    • cAMP Assay: Measures changes in intracellular cyclic AMP levels, relevant for Gs or Gi-coupled receptors.

    • Reporter Gene Assay: Uses a reporter gene (e.g., luciferase) under the control of a promoter that is activated by signaling pathways downstream of the GPCR.

  • General Protocol:

    • Cells expressing the target GPCR are plated in a microplate.

    • The test FAHFA is added at various concentrations.

    • After an incubation period, the reporter signal (e.g., fluorescence, luminescence) is measured.

    • The data is used to generate a dose-response curve and calculate the EC50 value.

Anti-inflammatory Assay (LPS-stimulated Cytokine/Chemokine Secretion)
  • Objective: To assess the ability of a FAHFA to inhibit the production of pro-inflammatory mediators in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Lines: Macrophage cell lines (e.g., RAW 264.7), primary macrophages, or dendritic cells.

  • Protocol:

    • Immune cells are pre-treated with the test FAHFA for a certain period.

    • The cells are then stimulated with LPS to induce an inflammatory response.

    • After an incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., MCP-1, CXCL10) in the supernatant are measured using ELISA or a multiplex immunoassay.

    • Cell viability is often assessed concurrently to ensure that the observed effects are not due to cytotoxicity.

Experimental Workflow cluster_bioactivity Bioactivity Assessment cluster_methods Methodology GSIS GSIS Assay Cell_Culture Cell Culture & Treatment GSIS->Cell_Culture Glucose_Uptake Glucose Uptake Assay Glucose_Uptake->Cell_Culture GPCR_Activation GPCR Activation Assay GPCR_Activation->Cell_Culture Anti_inflammatory Anti-inflammatory Assay Anti_inflammatory->Cell_Culture Stimulation Stimulation (Glucose/Insulin/LPS) Cell_Culture->Stimulation Measurement Measurement (ELISA/Radioactivity/Reporter) Stimulation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

Caption: A generalized workflow for comparing the bioactivity of FAHFA isomers.

Conclusion

The available evidence strongly suggests that while various FAHFAs are bioactive lipids with therapeutic potential, this compound exhibits superior metabolic effects compared to its R-enantiomer, largely due to its enhanced activation of the GPR40 receptor. Both this compound and 9(R)-PAHSA, along with other FAHFAs like 9-POHSA, 9-OAHSA, and 13-DHAHLA, share anti-inflammatory properties, primarily through the activation of GPR120 and subsequent inhibition of the NF-κB pathway. For researchers and drug development professionals, these findings highlight the importance of stereochemistry and isomer specificity in the biological activity of FAHFAs. This compound, in particular, stands out as a promising candidate for the development of therapies targeting type 2 diabetes and other metabolic disorders. Further research is warranted to fully elucidate the quantitative differences in the anti-inflammatory potency of various FAHFAs and to explore the full therapeutic potential of this fascinating class of endogenous lipids.

References

Unraveling the Metabolic Landscape: A Comparative Guide to 9(S)-PAHSA Treatment in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic profiles of cells treated with 9(S)-Palmitic Acid Hydroxy Stearic Acid (9(S)-PAHSA) versus untreated cells. 9-PAHSAs are a class of endogenous lipids that have garnered significant interest for their anti-diabetic and anti-inflammatory properties.[1] Emerging research indicates that the stereoisomers of 9-PAHSA, namely this compound and 9(R)-PAHSA, possess distinct biological activities.[1] This document summarizes the known metabolic alterations induced by this compound, offers detailed experimental protocols for comparative metabolomics studies, and visualizes the key signaling pathways involved.

Data Presentation: Comparative Metabolite Analysis

While comprehensive, publicly available metabolomics datasets comparing this compound-treated and untreated cells are limited, existing research points to significant alterations in key metabolic pathways. The following table summarizes expected or reported changes in metabolite classes based on the known biological functions of this compound.

Metabolite ClassExpected Change in this compound Treated CellsRationale & Supporting Evidence
Glycolysis Intermediates ↑ / ↓ (context-dependent)This compound is known to enhance glucose uptake and insulin sensitivity, which would initially increase glycolytic flux.[1][2] However, downstream effects on other pathways could modulate the levels of specific intermediates.
TCA Cycle Intermediates Increased glucose uptake and glycolysis would likely lead to an increased flux into the TCA cycle to support energy production.
Fatty Acids As a lipid mediator, this compound can influence lipid metabolism.[3] Enhanced glucose metabolism may lead to a decrease in reliance on fatty acid oxidation for energy.
Amino Acids ↑ / ↓ (specific amino acids)Alterations in central carbon metabolism can impact amino acid synthesis and catabolism. Specific changes would depend on the cell type and metabolic state.
Autophagy-related metabolites This compound has been shown to enhance autophagy, a cellular recycling process. This would be reflected in the levels of metabolites associated with autophagic flux.

Experimental Protocols

This section outlines a general workflow for a comparative metabolomics study of this compound-treated cells.

Cell Culture and Treatment
  • Cell Lines: Select a cell line relevant to the research question (e.g., 3T3-L1 adipocytes for metabolic studies, SH-SY5Y neuroblastoma cells for neuroprotective effects).

  • Culture Conditions: Maintain cells in appropriate culture medium and conditions (e.g., 37°C, 5% CO2).

  • Treatment: Treat cells with a predetermined concentration of this compound (e.g., 10-50 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours). Include multiple biological replicates for each condition.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cell culture plate. Scrape the cells and collect the cell lysate.

  • Homogenization: Further disrupt the cells using a probe sonicator or bead beater to ensure complete extraction.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

Sample Analysis by Mass Spectrometry
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) for metabolite separation and detection.

  • Chromatography: Employ a suitable LC column (e.g., C18 for reversed-phase or HILIC for polar metabolites) and gradient to achieve optimal separation of metabolites.

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ionization modes to cover a broad range of metabolites. Acquire data in full scan mode and, for targeted analysis, in tandem MS (MS/MS) mode for metabolite identification.

Data Analysis
  • Data Processing: Use specialized software (e.g., XCMS, MetaboAnalyst) for peak picking, alignment, and normalization.

  • Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, volcano plots, PCA, PLS-DA) to identify significantly altered metabolites between the this compound-treated and untreated groups.

  • Metabolite Identification: Identify metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, HMDB).

  • Pathway Analysis: Use tools like MetaboAnalyst or KEGG to identify metabolic pathways that are significantly impacted by this compound treatment.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for comparative metabolomics.

G cluster_membrane Cell Membrane GPR120 GPR120 PI3K PI3K GPR120->PI3K Activates AntiInflammation Anti-inflammatory Effects GPR120->AntiInflammation Mediates PAHSA This compound PAHSA->GPR120 AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Inhibits GlucoseUptake Glucose Uptake AKT->GlucoseUptake Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: this compound Signaling Pathway.

G cluster_workflow Comparative Metabolomics Workflow start Cell Culture (Treated vs. Untreated) quenching Metabolic Quenching start->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms data_processing Data Processing lcms->data_processing stats Statistical Analysis data_processing->stats id_pathway Metabolite Identification & Pathway Analysis stats->id_pathway end Biological Interpretation id_pathway->end

Caption: Experimental Workflow.

References

The Superior In Vivo Efficacy of S-9-PAHSA in Metabolic Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of preclinical studies reveals the enhanced therapeutic potential of the S-enantiomer of 9-hydroxy-stearic acid (9-S-PAHSA) over its racemic form in improving glucose homeostasis and related complications. This guide provides a comprehensive comparison of the in vivo efficacy of different 9(S)-PAHSA formulations, supported by experimental data and detailed protocols for researchers in metabolic disease and drug development.

Recent investigations into the novel class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) have identified 9-PAHSA as a key regulator of metabolic and inflammatory processes.[1][2] Found in reduced levels in insulin-resistant humans, exogenous supplementation of 9-PAHSA has shown promise in preclinical models.[3][4][5] However, emerging evidence strongly indicates that the biological activity of 9-PAHSA is stereospecific, with the this compound enantiomer demonstrating significantly greater efficacy in vivo compared to the racemic mixture.

Comparative Efficacy of 9-PAHSA Formulations in a Type 2 Diabetes Mouse Model

Studies utilizing a high-fat diet (HFD)-induced mouse model of type 2 diabetes have provided compelling evidence for the superior therapeutic effects of S-9-PAHSA. While racemic 9-PAHSA showed limited to no significant improvement in key metabolic parameters, S-9-PAHSA administration led to marked enhancements in glucose control and insulin sensitivity.

One key study demonstrated that S-9-PAHSA, but not racemic 9-PAHSA, significantly decreased fasting blood glucose levels in HFD-fed mice after three weeks of treatment. Furthermore, S-9-PAHSA significantly improved insulin sensitivity, a critical factor in type 2 diabetes, whereas racemic 9-PAHSA failed to produce a similar effect. These findings underscore the importance of stereoisomer selection in the development of 9-PAHSA-based therapeutics.

While some studies with racemic 9-PAHSA have reported transient improvements in glucose tolerance, the effects are often not sustained. For instance, one study noted a glucose-lowering effect after two weeks of racemic 9-PAHSA administration, but this effect was lost by the fourth week of treatment. In contrast, the effects of S-9-PAHSA on glucose homeostasis appear to be more robust and sustained.

The choice of vehicle for 9-PAHSA administration does not seem to mask the lack of efficacy of the racemic mixture in diet-induced obese mice. Acute treatment with racemic 9-PAHSA did not improve oral glucose tolerance, regardless of whether it was administered in a PEG/Tween vehicle or olive oil.

Beyond glycemic control, S-9-PAHSA has also demonstrated neuroprotective effects and the ability to protect cerebrovascular endothelial cells in a diabetic environment, further highlighting its therapeutic potential.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vivo studies comparing different 9-PAHSA formulations.

FormulationAnimal ModelKey FindingsReference
S-9-PAHSA High-Fat Diet (HFD) induced Type 2 Diabetes MiceSignificantly decreased fasting blood glucose after 3 weeks. Significantly improved insulin sensitivity. Increased density of CD31-positive cells in the cortex, indicating cerebrovascular protection.
Racemic 9-PAHSA High-Fat Diet (HFD) induced Type 2 Diabetes MiceNo significant change in fasting blood glucose. Did not improve insulin sensitivity or glucose tolerance.
Racemic 9-PAHSA db/db MiceLowered blood glucose after 2 weeks of administration, but the effect was not sustained at 4 weeks. Slightly improved glucose tolerance with acute administration.
Racemic 9-PAHSA Diet-Induced Obese (DIO) MiceAcute treatment did not improve oral glucose tolerance in either PEG/Tween or olive oil vehicle.
S-9-PAHSA High-Fat Diet (HFD) induced Diabetic-Associated Cognitive Impairment (DACI) MiceImproved glucose homeostasis and alleviated cognitive decline. Mitigated neuronal damage and restored colonic barrier integrity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are protocols for key experiments cited in the comparison of 9-PAHSA formulations.

High-Fat Diet (HFD)-Induced Type 2 Diabetes Mouse Model
  • Animal Model: C57BL/6 mice are typically used.

  • Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 5 months) to induce obesity, insulin resistance, and a type 2 diabetes phenotype. A control group is fed a normal chow diet.

  • Formulation Administration:

    • S-9-PAHSA and Racemic 9-PAHSA: Administered orally (e.g., via gavage) at a specified dose (e.g., 30 mg/kg/day).

    • Vehicle Control: The vehicle used to dissolve the PAHSA formulation (e.g., olive oil) is administered to a control group.

  • Duration: Treatment is typically carried out for several weeks to assess chronic effects.

Intraperitoneal Glucose Tolerance Test (IPGTT)
  • Fasting: Mice are fasted for a specified period (e.g., 14 hours) prior to the test.

  • Baseline Glucose Measurement: A baseline blood glucose reading is taken from the tail vein (Time 0).

  • Glucose Injection: A sterile glucose solution (e.g., 40% glucose at 2 g/kg body weight) is administered via intraperitoneal injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the glucose injection (e.g., 30, 60, and 120 minutes).

  • Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.

Intraperitoneal Insulin Tolerance Test (IPITT)
  • Fasting: Mice are fasted for a shorter duration (e.g., 5-6 hours) to prevent hypoglycemia.

  • Baseline Glucose Measurement: A baseline blood glucose reading is taken from the tail vein (Time 0).

  • Insulin Injection: Human insulin is administered via intraperitoneal injection at a specified dose (e.g., 0.75 IU/kg or 1 U/kg body weight).

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the insulin injection (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Blood glucose levels are plotted against time, and the rate of glucose clearance is analyzed to determine insulin sensitivity.

Signaling Pathways and Experimental Workflows

The biological effects of 9-PAHSA are primarily mediated through the activation of G-protein coupled receptors, such as GPR120. Activation of these receptors initiates downstream signaling cascades that influence glucose uptake, insulin secretion, and inflammatory responses.

GPR120_Signaling_Pathway cluster_effects Improved Metabolic Outcomes This compound This compound GPR120 GPR120 This compound->GPR120 Binds to and Activates Downstream Signaling Downstream Signaling GPR120->Downstream Signaling Initiates Cascade Metabolic Effects Metabolic Effects Downstream Signaling->Metabolic Effects Leads to Glucose Uptake Glucose Uptake Metabolic Effects->Glucose Uptake Insulin Secretion Insulin Secretion Metabolic Effects->Insulin Secretion Anti-inflammatory Effects Anti-inflammatory Effects Metabolic Effects->Anti-inflammatory Effects

Caption: this compound signaling through the GPR120 receptor.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of different 9-PAHSA formulations.

Experimental_Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment A Induce Type 2 Diabetes (High-Fat Diet) B Administer 9-PAHSA Formulations (e.g., Racemic vs. S-9-PAHSA) A->B C Fasting Blood Glucose B->C D IPGTT B->D E IPITT B->E F Tissue Analysis (e.g., Immunohistochemistry) B->F

Caption: In vivo efficacy testing workflow for 9-PAHSA.

References

Comparative Efficacy of 9(S)-PAHSA in Preclinical Models of Obesity: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 9(S)-Palmitic Acid Hydroxy Stearic Acid (9(S)-PAHSA), a recently identified endogenous lipid, across various animal models of obesity and related metabolic disorders. The following sections summarize key quantitative data, detail experimental methodologies, and visualize the implicated signaling pathways to offer an objective comparison of its performance and mechanisms of action.

Quantitative Data Summary

The efficacy of this compound has been evaluated in several preclinical models, primarily focusing on its impact on glucose metabolism, insulin sensitivity, and related complications. The data presented below is collated from studies utilizing high-fat diet (HFD)-induced obese mice and genetically diabetic db/db mice.

ParameterAnimal ModelTreatment GroupDosage & DurationKey FindingsReference
Glucose Homeostasis High-Fat Diet (HFD)-induced Diabetic Cognitive Impairment (DACI) MiceHFD + S-9-PAHSA30 mg/kg/day (oral) for 4 weeksImproved glucose homeostasis and alleviated cognitive decline.[1][1]
db/db Mice9-PAHSA50 mg/kg (oral gavage) for 4 weeksReduced blood glucose levels after 2 weeks of administration.[2][3][2]
Insulin Sensitivity High-Fat Diet (HFD)-fed Male Mice5- and 9-PAHSAs15 mg/kg BW of each (oral gavage) daily for 21 daysImproved insulin sensitivity, an effect dependent on the gut microbiota.
High-Fat Diet (HFD) Mice9-PAHSANot specifiedChronic treatment improved insulin sensitivity and glucose tolerance for at least 4.5 months.
Body Weight High-Fat Diet (HFD)-induced DACI MiceHFD + S-9-PAHSA30 mg/kg/day for 4 weeksNo significant effect on body weight compared to the HFD group.
Chow-fed Male Mice5- and 9-PAHSAs15 mg/kg BW of each (oral gavage) daily for 21 daysNo effect on body weight.
Cardiovascular Health db/db Mice9-PAHSA50 mg/kg (oral gavage) for 4 weeksAmeliorated carotid vascular calcification and attenuated myocardial hypertrophy and dysfunction.
Cognitive Function High-Fat Diet (HFD)-induced DACI MiceHFD + S-9-PAHSA30 mg/kg/day for 4 weeksAlleviated cognitive decline and mitigated neuronal damage.
Type 2 Diabetes Mouse ModelS-9-PAHSA30 mg/kg/d in drinking water for 1 monthAmeliorated cognitive decline by inhibiting oxidative stress and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies of this compound.

High-Fat Diet (HFD)-Induced Obesity Mouse Model
  • Animal Strain: C57BL/6J mice.

  • Diet: Mice are fed a high-fat diet, typically containing 60% fat, 20% carbohydrate, and 20% protein, for a period of 4 to 5 months to induce obesity and insulin resistance.

  • This compound Administration: this compound is administered via oral gavage or in the drinking water. A common dosage is 30 mg/kg/day. The vehicle solution for oral gavage often consists of 50% PEG400, 0.5% Tween-80, and 49.5% water.

  • Metabolic Assessments:

    • Fasting Blood Glucose (FBG): Measured weekly from tail vein blood samples.

    • Intraperitoneal Glucose Tolerance Test (IPGTT): After an overnight fast, mice are injected intraperitoneally with a glucose solution (e.g., 2 g/kg body weight). Blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): Following a fast, mice are injected intraperitoneally with human insulin (e.g., 0.75 U/kg body weight). Blood glucose is monitored at regular intervals.

db/db Mouse Model of Type 2 Diabetes
  • Animal Strain: Genetically diabetic db/db mice, which have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and diabetes.

  • 9-PAHSA Administration: 9-PAHSA (a mix of enantiomers, including the S form) is administered by oral gavage at a dose of 50 mg/kg for a duration of 4 weeks.

  • Cardiovascular Assessments:

    • Ultrasound: Used to assess carotid arterial plaque and cardiac structure to evaluate vascular calcification and myocardial hypertrophy.

    • Western Blot Analysis: To measure cardiac autophagy markers.

    • Electron Microscopy: To visualize autolysosomes and lipid droplets in myocardial cells.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

G Experimental Workflow for this compound in HFD Mice cluster_0 Model Induction cluster_1 Treatment cluster_2 Assessments HFD Feeding (4-5 months) HFD Feeding (4-5 months) This compound Administration (e.g., 30 mg/kg/day) This compound Administration (e.g., 30 mg/kg/day) HFD Feeding (4-5 months)->this compound Administration (e.g., 30 mg/kg/day) Metabolic Phenotyping Metabolic Phenotyping This compound Administration (e.g., 30 mg/kg/day)->Metabolic Phenotyping Cognitive & Neuronal Analysis Cognitive & Neuronal Analysis This compound Administration (e.g., 30 mg/kg/day)->Cognitive & Neuronal Analysis Gut Microbiota & Metabolomics Gut Microbiota & Metabolomics This compound Administration (e.g., 30 mg/kg/day)->Gut Microbiota & Metabolomics

Caption: General experimental workflow for studying this compound in high-fat diet-induced obese mice.

G This compound Signaling in Metabolic Regulation This compound This compound GPR120 GPR120 This compound->GPR120 Activates NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibits PI3K PI3K GPR120->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Activates Glucose Uptake Glucose Uptake AKT->Glucose Uptake Promotes Autophagy Autophagy AKT->Autophagy Regulates via PI3KIII/BECN1 mTOR->Autophagy Inhibits Anti-inflammatory Effects Anti-inflammatory Effects NF-κB Pathway->Anti-inflammatory Effects Leads to

Caption: Signaling pathways modulated by this compound to improve metabolic health.

Studies indicate that this compound exerts its beneficial effects through multiple mechanisms. It has been shown to activate G-protein-coupled receptor 120 (GPR120), which can lead to downstream activation of the PI3K/AKT pathway, ultimately promoting glucose uptake. Furthermore, this compound has demonstrated anti-inflammatory properties by inhibiting the NF-κB pathway. In the context of diabetic complications, it has also been found to modulate autophagy, a cellular recycling process, through the PI3K/AKT/mTOR and PI3KIII/BECN1 signaling complexes. The interplay of these pathways contributes to the observed improvements in glucose homeostasis, insulin sensitivity, and the mitigation of obesity-related complications. The gut microbiota also appears to play a crucial role in mediating the insulin-sensitizing effects of PAHSAs, particularly in the context of a high-fat diet.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.